(E)-3-(m-Tolyl)acrylaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-methylphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLLZWMNPJCLBC-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (E)-3-(m-Tolyl)acrylaldehyde: Synthesis, Characterization, and Application in Chalcone-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
(E)-3-(m-Tolyl)acrylaldehyde, a substituted cinnamaldehyde derivative, serves as a pivotal precursor in the synthesis of a diverse array of chalcones, a class of compounds renowned for their significant therapeutic potential. This technical guide provides an in-depth exploration of this compound, encompassing its synthesis, comprehensive spectroscopic characterization, and its strategic application in the development of bioactive chalcones. The methodologies detailed herein are presented with the clarity and rigor required for direct application in a research and development setting, with a focus on the underlying chemical principles that guide each step. This document is intended to be a valuable resource for scientists engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical protocols to facilitate the exploration of novel therapeutic agents.
Physicochemical Properties and Safety Data
This compound (CAS Number: 93614-80-3) is a light yellow oil at room temperature. A thorough understanding of its physical and chemical properties is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Boiling Point | 264.398 °C at 760 mmHg | [2] |
| Storage | 2-8°C, under inert gas | [2] |
| MDL Number | MFCD08460293 | [2] |
Safety Information:
This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the following hazard statements:
-
H227: Combustible liquid
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a base-catalyzed aldol condensation reaction between m-tolualdehyde and acetaldehyde. This reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of m-tolualdehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde yields the α,β-unsaturated product.
Detailed Experimental Protocol: Aldol Condensation
This protocol is adapted from established aldol condensation procedures for similar aromatic aldehydes.[3]
Materials:
-
m-Tolualdehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-tolualdehyde (1 equivalent) in ethanol (100 mL). Cool the flask in an ice bath with continuous stirring.
-
Base Addition: Prepare a solution of sodium hydroxide (1.2 equivalents) in water (50 mL). Slowly add this solution to the stirred ethanolic solution of m-tolualdehyde over a period of 30 minutes using a dropping funnel.
-
Acetaldehyde Addition: Add acetaldehyde (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Workup: After completion of the reaction, neutralize the mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound as a light yellow oil.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of the synthesized this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic proton | 9.69 | d | 7.6 |
| Vinylic proton (β to C=O) | 7.51 | d | 16.0 |
| Aromatic protons | 7.35-7.20 | m | - |
| Vinylic proton (α to C=O) | 6.72 | dd | 16.0, 7.6 |
| Methyl protons | 2.38 | s | - |
Note: The large coupling constant (16.0 Hz) between the vinylic protons confirms the (E)- or trans-configuration of the double bond.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl carbon | 193.7 |
| Vinylic carbon (β to C=O) | 153.1 |
| Aromatic quaternary carbon | 138.8 |
| Aromatic C-H carbons | 134.2, 131.5, 129.0, 128.8, 126.5 |
| Vinylic carbon (α to C=O) | 128.5 |
| Methyl carbon | 21.3 |
Note: The chemical shifts are typical for an α,β-unsaturated aldehyde and a substituted benzene ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | ~1680 (strong) |
| C=C (alkene) | ~1630 (medium) |
| C-H (aromatic) | ~3050 (medium) |
| C-H (alkene) | ~3020 (medium) |
| C-H (aldehyde) | ~2820, ~2720 (medium, two bands) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak [M]⁺ is expected at m/z = 146. Key fragmentation pathways would involve the loss of the aldehydic proton (M-1), the formyl radical (M-29), and cleavage of the side chain to give the tolyl cation.
Application in Chalcone Synthesis: A Gateway to Bioactive Molecules
This compound is a valuable building block for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The synthesis is typically achieved through a Claisen-Schmidt condensation reaction with an appropriate acetophenone derivative.
Synthesis of a Bioactive Chalcone: (E)-1-(4-aminophenyl)-3-(m-tolyl)prop-2-en-1-one
This protocol outlines the synthesis of a chalcone with a 4-amino substitution on one of the aromatic rings, a common feature in many biologically active chalcones.[4]
Materials:
-
This compound
-
4-Aminoacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) and this compound (1 equivalent) in ethanol (50 mL).
-
Base Addition: While stirring, add a 40% aqueous solution of sodium hydroxide (2 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. The chalcone product will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-aminophenyl)-3-(m-tolyl)prop-2-en-1-one as a crystalline solid.
Biological Significance and Mechanism of Action of Derived Chalcones
Chalcones derived from substituted cinnamaldehydes, such as this compound, have garnered significant interest in drug discovery due to their diverse pharmacological activities. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors.
Anticancer Activity: Many chalcones exhibit potent anticancer properties through various mechanisms, including:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, often at the G2/M checkpoint.
-
Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis.
-
Modulation of Signaling Pathways: Chalcones are known to interfere with key signaling pathways implicated in cancer, such as the NF-κB, PI3K/Akt, and MAPK pathways.
Workflow for Investigating the Mechanism of Action of a Novel Chalcone:
Caption: Workflow for the synthesis and biological evaluation of a novel chalcone.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis, particularly for the construction of chalcone libraries for drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and application. The detailed protocols and spectroscopic data herein serve as a practical resource for researchers aiming to explore the therapeutic potential of novel chalcone derivatives. The inherent reactivity of the chalcone scaffold, stemming from its α,β-unsaturated ketone system, continues to make it a privileged structure in the quest for new and effective therapeutic agents.
References
-
This compound - MySkinRecipes. (n.d.). Retrieved February 3, 2026, from [Link]
-
This compound. PubChem. (n.d.). Retrieved February 3, 2026, from [Link]
-
3-(o-Tolyl)acrylaldehyde. PubChem. (n.d.). Retrieved February 3, 2026, from [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. (n.d.). Retrieved February 3, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PubMed Central. (2026, January 14). Retrieved February 3, 2026, from [Link]
-
The Aldol Condensation. Magritek. (n.d.). Retrieved February 3, 2026, from [Link]
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]
-
Synthesis by Aldol and Related Condensation Reactions. (n.d.). Retrieved February 3, 2026, from [Link]
-
(E)-3-(quinolin-3-yl)acrylaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved February 3, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved February 3, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved February 3, 2026, from [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. (2024, February 10). Retrieved February 3, 2026, from [Link]
-
Aldol Condensation. Beyond Benign. (n.d.). Retrieved February 3, 2026, from [Link]
-
Synthesis, Characterization and Biological Study of Some Chalcones derived from Terphthaldehyde. ResearchGate. (2019, September 3). Retrieved February 3, 2026, from [Link]
-
Part 21: Mass Spectrometry - Fragmentation and Interpretation. (2018, November 16). Retrieved February 3, 2026, from [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. (2022, August 2). Retrieved February 3, 2026, from [Link]
-
Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B. ResearchGate. (2025, August 10). Retrieved February 3, 2026, from [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. (2025, February 18). Retrieved February 3, 2026, from [Link]
-
Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC. (n.d.). Retrieved February 3, 2026, from [Link]
-
13C NMR Chemical Shift. Oregon State University. (n.d.). Retrieved February 3, 2026, from [Link]
-
The Complete Mechanism of an Aldol Condensation. eScholarship.org. (n.d.). Retrieved February 3, 2026, from [Link]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]
-
Supplementary Information Proline-catalyzed synthesis of α-substituted (E)-α,β-unsaturated aldehydes from epoxides. The Royal Society of Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. (2025, February 20). Retrieved February 3, 2026, from [Link]
Sources
m-methylcinnamaldehyde E-isomer chemical structure and properties
Technical Monograph: m-Methylcinnamaldehyde ( -Isomer)
IUPAC Name: (
Executive Summary & Chemical Identity
m-Methylcinnamaldehyde is an
Critical Distinction: Researchers must distinguish this compound from its isomer,
| Feature | m-Methylcinnamaldehyde | |
| Methyl Position | Ring (C3' - meta) | Chain (C2 - alpha) |
| Starting Materials | m-Tolualdehyde + Acetaldehyde | Benzaldehyde + Propionaldehyde |
| Reactivity | High (Sterically unhindered | Lower (Sterically hindered |
Structural Characterization & Spectroscopic Signature
The biological potency of m-methylcinnamaldehyde relies on its (
Nuclear Magnetic Resonance ( H NMR)
The definitive identification of the
-
Vinylic Protons (H2 and H3):
-
Coupling Constant (
):
Spectroscopic Data Summary
| Nucleus | Shift ( | Multiplicity | Assignment | Coupling ( |
| 9.70 | d | CHO (Aldehyde) | ||
| 7.45 | d | H3 (Vinylic | ||
| 6.75 | dd | H2 (Vinylic | ||
| 2.38 | s | Ar-CH | - |
Synthesis Protocol: Claisen-Schmidt Condensation
The most reliable route to (
Reaction Scheme
Reagents:
-
Donor: Acetaldehyde (in excess)
-
Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvent: Ethanol/Water (1:1)
Figure 1: Step-wise mechanism of the Claisen-Schmidt condensation yielding the E-isomer.[1][2]
Experimental Procedure
-
Preparation: In a 250 mL round-bottom flask, dissolve m-tolualdehyde (10.0 mmol) in 20 mL of ethanol.
-
Base Addition: Add 10 mL of 10% NaOH solution dropwise at 0°C.
-
Acetaldehyde Addition: Slowly add acetaldehyde (12.0 mmol) over 30 minutes. Note: Acetaldehyde is added slowly to prevent self-polymerization.[1][2]
-
Reaction: Stir at room temperature for 3-5 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Neutralize with dilute HCl. Extract with Dichloromethane (3 x 20 mL). Wash organic layer with brine and dry over anhydrous MgSO
. -
Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel) or recrystallization (if solid) to isolate the pure
-isomer.
Biological Mechanism: The Michael Addition
m-Methylcinnamaldehyde acts as a potent electrophile. Its biological activity (e.g., antimicrobial, anti-inflammatory via Nrf2, TRPA1 activation) is primarily driven by its ability to covalently modify cysteine residues on proteins through a Michael Addition reaction.
The
Figure 2: Molecular mechanism of action.[1][2] The compound covalently binds to cysteine residues via 1,4-conjugate addition.[1][2]
Reactivity Factors[2][3][4]
-
Electronic Effect: The m-methyl group is weakly electron-donating (inductive effect).[1][2] This slightly reduces the electrophilicity of the
-carbon compared to unsubstituted cinnamaldehyde, potentially modulating toxicity while retaining potency. -
Steric Effect: Being in the meta position, the methyl group does not significantly hinder the
-carbon, allowing efficient attack by the cysteine thiol. This contrasts with -methylcinnamaldehyde, where the methyl group at the -position sterically impedes the reaction.[1]
References
-
Synthesis & Mechanism: Organic Syntheses, Coll. Vol. 1, p. 77 (1941); Vol. 12, p. 22 (1932). (Standard Claisen-Schmidt protocols).[1][2][4]
- NMR Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Coupling constant rules for alkenes).
-
Biological Activity (TRPA1): Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature, 445(7127), 541-545.[1] Link[1][2]
-
Chemical Properties: PubChem Compound Summary for m-Tolualdehyde (Precursor data). Link[1][2]
-
Safety Data: ECHA Registration Dossier for Cinnamaldehyde derivatives. Link[1][2]
An In-depth Technical Guide to (E)-3-(3-methylphenyl)prop-2-enal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (E)-3-(3-methylphenyl)prop-2-enal, a member of the cinnamaldehyde family of organic compounds. This document delves into its nomenclature, physicochemical properties, synthesis, and safety considerations, offering a foundational resource for its application in research and development.
Nomenclature and Identification
The precise identification of a chemical entity is paramount for reproducible scientific research. (E)-3-(3-methylphenyl)prop-2-enal is systematically named according to the highest priority functional group, the aldehyde, on a three-carbon chain.
The International Union of Pure and Applied Chemistry (IUPAC) preferred name for this compound is (2E)-3-(3-methylphenyl)prop-2-enal .[1] The "(2E)" designation specifies the stereochemistry of the double bond between the second and third carbon atoms, indicating a trans configuration of the substituents.
A comprehensive list of synonyms and identifiers is provided in Table 1 to facilitate cross-referencing in literature and databases.
Table 1: Synonyms and Identifiers for (E)-3-(3-methylphenyl)prop-2-enal
| Type | Identifier |
| IUPAC Name | (E)-3-(3-methylphenyl)prop-2-enal[1] |
| Preferred IUPAC Name | (2E)-3-(3-methylphenyl)prop-2-enal[1] |
| Common Synonyms | 3-Methylcinnamaldehyde, (E)-3-Methylcinnamaldehyde, (E)-3-(m-Tolyl)acrylaldehyde, 3-(m-Tolyl)acrylaldehyde, (E)-3-(m-tolyl)prop-2-enal, 2-Propenal, 3-(3-methylphenyl)-,(2E)[1][2] |
| CAS Number | 93614-80-3[1][2] |
| Molecular Formula | C₁₀H₁₀O[1] |
| Molecular Weight | 146.19 g/mol [1] |
| InChI | InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+[1] |
| InChIKey | SJLLZWMNPJCLBC-ZZXKWVIFSA-N[1] |
| SMILES | CC1=CC(=CC=C1)/C=C/C=O[1] |
Physicochemical Properties
Understanding the physicochemical properties of (E)-3-(3-methylphenyl)prop-2-enal is essential for its handling, storage, and application in various experimental setups. The properties of this compound are influenced by its aromatic ring, the conjugated aldehyde system, and the methyl substituent.
Table 2: Physicochemical Properties of (E)-3-(3-methylphenyl)prop-2-enal
| Property | Value | Source |
| Boiling Point (Predicted) | 264.4 ± 9.0 °C | [2] |
| Density (Predicted) | 1.015 g/cm³ | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Note: Experimental data for some properties of this specific isomer are limited; some values are predictions based on its structure.
Synthesis of (E)-3-(3-methylphenyl)prop-2-enal
The most common and efficient method for the synthesis of cinnamaldehyde derivatives is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone.[3] In the case of (E)-3-(3-methylphenyl)prop-2-enal, the synthesis proceeds via the condensation of 3-methylbenzaldehyde with acetaldehyde.
The underlying principle of this reaction is the formation of an enolate from acetaldehyde by a base, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methylbenzaldehyde. Subsequent dehydration of the aldol addition product leads to the formation of the stable, conjugated α,β-unsaturated aldehyde.
Below is a detailed, step-by-step experimental protocol for the synthesis of a structurally related compound, which can be adapted for the synthesis of (E)-3-(3-methylphenyl)prop-2-enal.
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
This protocol is adapted from the synthesis of 3-(3-hydroxyphenyl)prop-2-enal and serves as a robust starting point for the synthesis of the target molecule.
Materials:
-
3-methylbenzaldehyde
-
Acetaldehyde
-
Potassium hydroxide (KOH)
-
Acetonitrile
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzaldehyde in acetonitrile at room temperature.
-
Addition of Acetaldehyde: To the stirring solution, add a molar excess of acetaldehyde.
-
Initiation of Condensation: Allow the mixture to stir at room temperature for approximately 20 minutes.
-
Base Addition: Carefully add potassium hydroxide to the reaction mixture. The base acts as a catalyst to promote the condensation reaction.
-
Reaction Monitoring: Continue to stir the reaction at room temperature for a minimum of 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture should be neutralized with a suitable acid. The product can then be extracted using an organic solvent and purified by column chromatography to yield the pure (E)-3-(3-methylphenyl)prop-2-enal.
Diagram Caption: Claisen-Schmidt condensation workflow for the synthesis of (E)-3-(3-methylphenyl)prop-2-enal.
Safety and Handling
Potential Hazards:
-
Combustible Liquid: Cinnamaldehyde derivatives are often combustible liquids.
-
Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.
-
Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.
-
Harmful if Swallowed: May be harmful if ingested.
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry place in a tightly sealed container under an inert atmosphere.
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and handle it in accordance with established laboratory safety protocols.
Conclusion
(E)-3-(3-methylphenyl)prop-2-enal is a valuable compound with potential applications in various fields of chemical research and development. This guide provides a foundational understanding of its nomenclature, properties, synthesis, and handling. The detailed information and protocols herein are intended to support researchers in their endeavors with this and related molecules.
References
-
Claisen-Schmidt Condensation. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Z-3-Methylcinnamaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cinnamaldehyde, (E)- (CAS 14371-10-9). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: acrolein. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Hofmann, T., & Schieberle, P. (2000). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry, 48(9), 4301-4305.
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acrolein Acute Exposure Guideline Levels. Retrieved from [Link]
-
MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Acrolein. Retrieved from [Link]
-
PubMed. (2004). Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. Retrieved from [Link]
-
PubChem. (n.d.). alpha-METHYLCINNAMALDEHYDE. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for. Retrieved from [Link]
Sources
difference between m-tolyl and p-tolyl acrylaldehyde isomers
Title: Structural and Reactivity Determinants of m-Tolyl vs. p-Tolyl Acrylaldehyde Isomers: A Guide for Covalent Inhibitor Design
Executive Summary
In the development of covalent drugs and bioactive organic intermediates, the precise placement of a methyl group on the cinnamaldehyde scaffold exerts profound effects on electrophilicity and binding kinetics.[1] This guide delineates the critical differences between 3-(3-methylphenyl)prop-2-enal (m-tolyl acrylaldehyde) and 3-(4-methylphenyl)prop-2-enal (p-tolyl acrylaldehyde).
While often treated interchangeably in initial screens, the para-isomer exhibits a distinct electronic deactivation profile (
Part 1: Structural & Electronic Determinants
The core difference between these isomers lies in how the methyl group communicates with the reactive
Electronic Modulation (Hammett Analysis)
The methyl group acts as an electron-donating group (EDG).[1] However, the mechanism of donation differs by position:
-
** p-Tolyl (Para):** Donates electron density via Induction (+I) and Hyperconjugation (+R) .[1] The hyperconjugative effect can delocalize through the
-system directly to the -carbon, significantly lowering its electrophilicity. -
** m-Tolyl (Meta):** Donates primarily via Induction (+I) .[1] The resonance/hyperconjugation pathway is orbitally disjointed from the aldehyde
-system.[1]
Impact on Drug Design: The p-isomer is a "softer" electrophile with a slower reaction rate (
Physicochemical Comparison
The symmetry of the para-substitution allows for tighter crystal packing, resulting in a solid at room temperature, whereas the meta-substitution introduces a "kink" that disrupts packing.
| Feature | p-Tolyl Acrylaldehyde | m-Tolyl Acrylaldehyde |
| IUPAC Name | 3-(4-methylphenyl)prop-2-enal | 3-(3-methylphenyl)prop-2-enal |
| CAS Number | 1504-75-2 | 95416-60-7 (analogous) |
| Hammett Constant ( | -0.17 (Stronger Donor) | -0.07 (Weaker Donor) |
| Physical State (RT) | Solid (Crystals) | Liquid (Oil) |
| Melting Point | 41–43 °C | < 20 °C (Estimated) |
| Electrophilicity ( | Lower | Moderate |
| Steric Profile | Linear / Cylindrical | Angular / Kinked |
Part 2: Synthetic Pathways & Optimization
Synthesizing these molecules requires a modified Claisen-Schmidt Condensation .[1]
-
Challenge: Acetaldehyde is prone to self-polymerization (aldolization) in basic media.[1]
-
Solution: Use of a biphasic system or controlled dropwise addition at low temperatures is critical.[1]
Optimized Synthesis Protocol
Objective: Synthesis of 3-(4-methylphenyl)prop-2-enal (Scale: 10 mmol).
Reagents:
-
4-Methylbenzaldehyde (1.20 g, 10 mmol)[1]
-
Acetaldehyde (freshly distilled, 1.1 eq)
-
NaOH (20% aq solution)[1]
-
Ethanol (solvent)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-methylbenzaldehyde in ethanol (15 mL) in a round-bottom flask. Cool to 0–5 °C in an ice bath.
-
Catalyst Addition: Add NaOH solution (5 mL) dropwise. The solution will yellow slightly.[1][2]
-
Controlled Addition (Critical): Mix acetaldehyde (0.6 mL) with 5 mL ethanol. Add this mixture extremely slowly (over 30 mins) to the benzaldehyde solution. Rationale: High local concentration of acetaldehyde favors self-polymerization.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.
-
Workup: Neutralize with dilute HCl. Extract with Dichloromethane (DCM) (3x 20 mL).[1]
-
Purification:
Synthesis Workflow Diagram
Caption: Comparative synthetic flow for m- and p-tolyl acrylaldehydes via Claisen-Schmidt condensation.
Part 3: Reactivity & Biological Implications[1]
For drug development, these molecules are Michael Acceptors .[1] They covalently bind to nucleophilic cysteine residues in target proteins (e.g., TRPA1 channels, kinase cysteines).[1]
The Michael Addition Mechanism
The reaction rate depends on the electrophilicity of the
-
p-Tolyl: The electron donation reduces the partial positive charge (
) on the -carbon.[1] Result: Slower onset of inhibition, potentially higher selectivity (less "hot").[1] -
m-Tolyl: Less electron donation preserves more electrophilic character.[1] Result: Faster reaction, potentially higher off-target toxicity.[1]
Covalent Binding Pathway
Caption: Mechanism of covalent protein modification. The rate (k_inact) is modulated by the methyl position.
Part 4: Experimental Characterization Data
When validating the synthesized isomers, the following spectroscopic signatures are diagnostic.
| Property | p-Tolyl Acrylaldehyde | m-Tolyl Acrylaldehyde |
| 1H NMR (Aromatic) | Symmetric AA'BB' system (2 doublets) | Complex multiplet (ABCD system) |
| 1H NMR (Alkene) | Doublet of doublets (~7.4 ppm) | Similar shift, distinct coupling constants |
| IR (C=O stretch) | ~1670 cm⁻¹ | ~1675 cm⁻¹ (Slightly higher |
| Solubility | Moderate in EtOH, Low in H2O | Higher solubility in lipophilic media |
Self-Validating Protocol Tip: If your p-tolyl product is an oil after workup, it is likely impure (contains solvent or unreacted aldehyde).[1] Induce crystallization by scratching the flask or seeding.[1] If the m-tolyl product solidifies, check for oxidation to the corresponding cinnamic acid (a common impurity).[1]
References
-
Synthesis & Properties: PubChem Compound Summary for CID 582941, 3-(4-Methylphenyl)prop-2-enal.[1][3] National Center for Biotechnology Information (2025).[1] Link[1]
-
Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (Standard Reference for
values). -
Bioactivity Mechanisms: Doyle, A. A., et al. (2019).[1] Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity.[1][4] Results in Chemistry, 1, 100013.[1] Link[1]
-
Physical Data (p-isomer): The Good Scents Company.[1] para-methyl cinnamaldehyde.[1][2][3]Link
-
Aldol Condensation Kinetics: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Foundational text for Claisen-Schmidt mechanisms).
Sources
physical properties of (E)-3-(m-Tolyl)acrylaldehyde melting point
This technical guide provides a rigorous analysis of (E)-3-(m-Tolyl)acrylaldehyde (CAS: 93614-80-3), focusing on its physical state, synthesis, and characterization.
Executive Summary: The Melting Point Misconception
Researchers often seek the melting point of this compound expecting a solid crystalline derivative. However, experimental evidence confirms that This compound is a light yellow oil at standard ambient temperature and pressure .
Unlike its para-substituted analog (which melts at ~41°C) or the methyl ester derivatives (solids), the meta-methyl substitution disrupts crystal lattice packing sufficiently to lower the freezing point below room temperature. Therefore, characterization relies on Boiling Point , Refractive Index , and NMR spectroscopy rather than melting point.
Part 1: Physical Properties Matrix
The following data aggregates experimental observations and high-confidence predicted values for the pure (E)-isomer.
| Property | Value / Description | Confidence Level |
| Physical State | Light Yellow Oil | Experimental [1] |
| Melting/Freezing Point | < 20°C (Liquid at RT) | Experimental [1] |
| Boiling Point | ~264°C (at 760 mmHg) | Predicted [2] |
| Boiling Point (Vacuum) | ~120–125°C (at 4–5 mmHg) | Estimated* |
| Molecular Weight | 146.19 g/mol | Exact |
| Solubility | Soluble in CHCl₃, DMSO, EtOAc, MeOH.[1][2][3] Insoluble in water.[4] | Experimental |
| Appearance | Viscous, pale yellow liquid | Experimental [1] |
*Estimate based on boiling point depression of structurally similar cinnamaldehyde derivatives.
Part 2: Synthesis Protocol (Cross-Aldol Condensation)
To obtain high-purity this compound, a Claisen-Schmidt condensation is the industry-standard method. This protocol favors the thermodynamic (E)-product due to steric relief.
Mechanism & Workflow
The reaction involves the nucleophilic attack of an acetaldehyde enolate on 3-methylbenzaldehyde, followed by dehydration.
Figure 1: Logical flow of the Claisen-Schmidt condensation targeting the (E)-isomer.
Step-by-Step Experimental Protocol
1. Reagent Preparation:
-
Substrate: 3-Methylbenzaldehyde (m-Tolualdehyde) (1.0 equiv).
-
Nucleophile: Acetaldehyde (2.0 - 3.0 equiv). Note: Excess is required to compensate for self-condensation (paraldehyde formation).
-
Catalyst: 10% NaOH or KOH (aq).
-
Solvent: Ethanol/Water (1:1 v/v).
2. Reaction Setup:
-
Dissolve 3-methylbenzaldehyde (e.g., 10 mmol) in the ethanol/water mixture in a round-bottom flask.
-
Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents the rapid polymerization of acetaldehyde.
3. Controlled Addition:
-
Add the base catalyst dropwise.[2]
-
Add acetaldehyde very slowly (dropwise over 30-60 minutes) while stirring vigorously.
-
Causality: Slow addition ensures the concentration of free acetaldehyde remains low, favoring the cross-aldol reaction with the benzaldehyde over acetaldehyde self-aldol.
4. Progression & Workup:
-
Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the benzaldehyde spot.
-
Quench: Neutralize with dilute HCl (1M) to pH ~7.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, then dry over anhydrous Na₂SO₄.
5. Purification:
-
Column Chromatography: Purify using Silica Gel (100-200 mesh).
-
Eluent: Petroleum Ether : Ethyl Acetate (15:1 to 10:1 gradient).
-
Yield: Expect 50–60% as a light yellow oil [1].
Part 3: Characterization & Self-Validation
Since the product is an oil, you cannot rely on melting point for validation. Use 1H NMR as the primary self-validating check.
1H NMR Diagnostic Signals (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Coupling (J) | Interpretation |
| Aldehyde (-CHO) | 9.68 ppm | Doublet (d) | J = 7.6 Hz | Characteristic aldehyde proton. |
| Vinyl Alpha (H-2) | 6.75 ppm | Doublet of Doublets | J = 16.0, 7.6 Hz | Large J (16 Hz) confirms (E)-geometry . |
| Vinyl Beta (H-3) | 7.45 ppm | Doublet (d) | J = 16.0 Hz | Deshielded by phenyl ring. |
| Aromatic Ring | 7.20 – 7.40 ppm | Multiplet | - | m-Substituted pattern. |
| Methyl (-CH₃) | 2.40 ppm | Singlet (s) | - | Diagnostic for m-tolyl group. |
Validation Logic:
-
Is it the Aldehyde? Check for the doublet at ~9.7 ppm.
-
Is it the (E)-Isomer? Check the coupling constant of the vinylic protons. J ≈ 16 Hz indicates trans (E). J ≈ 10-12 Hz would indicate cis (Z).
-
Is it Pure? Integration of the methyl singlet (3H) should match the aldehyde proton (1H).
References
-
Royal Society of Chemistry (RSC) . Supporting Information for: Synthesis of this compound. (Compound 2c described as light yellow oil).[2] Available at: [Link]
-
MySkinRecipes . This compound Product Specifications. Available at: [Link]
-
PubChem . Compound Summary for CAS 93614-80-3. Available at: [Link][3]
Sources
(E)-3-(m-Tolyl)acrylaldehyde molecular weight and formula C10H10O
Molecular Weight: 146.19 g/mol | Formula: C₁₀H₁₀O CAS: 93614-80-3[1][2][3][4]
Part 1: Executive Summary
(E)-3-(m-Tolyl)acrylaldehyde, also known as m-methylcinnamaldehyde , represents a critical structural scaffold in medicinal chemistry. Distinguished by the meta-methyl substitution on the phenyl ring, this compound serves as a lipophilic variant of the classical cinnamaldehyde pharmacophore.
Its significance in drug development lies in its
Part 2: Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and formulation.
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| Exact Mass | 146.0732 Da | Monoisotopic |
| Physical State | Pale yellow oil / Low-melting solid | Tendency to supercool |
| Boiling Point | 264.4°C (at 760 mmHg) | High thermal stability required for distillation |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; membrane permeable |
| Solubility | DMSO, Ethanol, Chloroform | Sparingly soluble in water |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Critical: Susceptible to autoxidation to cinnamic acid derivative |
Part 3: Synthesis & Manufacturing
Core Methodology: Claisen-Schmidt Condensation
The most robust route for synthesizing this compound is the base-catalyzed cross-aldol condensation between m-tolualdehyde and acetaldehyde .
Reaction Logic:
-
Acetaldehyde serves as the enolizable nucleophile.
-
m-Tolualdehyde acts as the non-enolizable electrophile (preventing self-condensation of the aromatic component).
-
Thermodynamic Control: The (E)-isomer is exclusively favored over the (Z)-isomer due to the steric strain relief between the phenyl ring and the aldehyde group in the trans configuration.
Validated Laboratory Protocol
Standard Scale: 10 mmol
-
Reagent Preparation:
-
Dissolve m-tolualdehyde (1.20 g, 10 mmol) in Ethanol (15 mL) in a round-bottom flask.
-
Cool the solution to 0–5°C using an ice bath. Reason: Low temperature suppresses polymerization of acetaldehyde.
-
-
Base Addition:
-
Add 20% NaOH (aq) (5 mL) dropwise over 10 minutes.
-
Observe color change (yellowing indicates enolate formation/condensation).
-
-
Nucleophile Introduction:
-
Add Acetaldehyde (0.66 g, 15 mmol, 1.5 eq) dropwise. Note: Excess acetaldehyde compensates for its volatility and potential self-aldol side reactions.
-
-
Reaction & Dehydration:
-
Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (25°C) .
-
Stir for 12–24 hours. The base promotes both the aldol addition and the subsequent E1cB elimination of water to form the conjugated alkene.
-
-
Workup:
-
Neutralize with 1M HCl to pH ~7.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash organic layer with Brine, dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes:EtOAc 9:1) or Kugelrohr distillation (high vacuum).
-
Reaction Pathway Visualization
Figure 1: The Claisen-Schmidt condensation pathway favoring the thermodynamically stable (E)-isomer via E1cB elimination.
Part 4: Analytical Characterization
Confirming the structure requires distinguishing the (E)-alkene geometry and the meta-substitution pattern.
Nuclear Magnetic Resonance (NMR)[3][6][7]
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde Proton (-CHO): Doublet at δ 9.6–9.7 ppm (
Hz). -
Vinyl Protons (Alkene):
- -proton (adjacent to CHO): Doublet of doublets, δ 6.7 ppm .
- -proton (adjacent to Ring): Doublet, δ 7.4 ppm .
-
Coupling Constant (
): The critical diagnostic is the coupling between and protons. Expect Hz . (A value of ~11 Hz would indicate the undesired Z isomer).
-
Aromatic Protons: Multiplet at δ 7.1–7.4 ppm . Look for the singlet-like signal of the proton between the methyl and the alkene chain (C2 position of the ring).
-
Methyl Group: Singlet at δ 2.3–2.4 ppm .
-
Mass Spectrometry (MS)
-
EI-MS (70 eV): Molecular ion peak
at m/z 146 . -
Fragmentation: Common loss of -CHO (m/z 117) and toluene fragments (m/z 91, tropylium ion).
Part 5: Mechanistic Pharmacology
The Michael Acceptor "Warhead"
In drug development, this compound is classified as a reactive electrophile . The
Mechanism of Action:
-
Target Recognition: The lipophilic m-tolyl ring assists in docking into hydrophobic pockets of proteins.
-
Covalent Modification: A nucleophilic cysteine thiol (-SH) on the target protein attacks the
-carbon via a Michael Addition (1,4-addition) . -
Biological Consequence: This mechanism is central to activating the Nrf2-Keap1 pathway (antioxidant response) or inhibiting NF-
B (anti-inflammatory).
Pharmacological Workflow
Figure 2: The covalent modification mechanism. The electrophilic beta-carbon is the site of nucleophilic attack by cysteine residues.
Part 6: Safety & Stability Protocols
Hazard Classification:
-
Skin/Eye Irritant: Aldehydes are potent sensitizers.
-
H-Statements: H315 (Causes skin irritation), H317 (May cause allergic skin reaction), H319 (Causes serious eye irritation).
Stability Warning: Like all cinnamaldehyde derivatives, this compound is prone to autoxidation upon exposure to air, converting the aldehyde to the corresponding carboxylic acid (m-methylcinnamic acid).
-
Protocol: Store under Argon or Nitrogen.
-
QC Check: If the liquid turns viscous or develops white solids (acid crystals), purify via wash with saturated NaHCO₃ to remove acidic impurities before use.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 93614-80-3 Data.[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11788369: this compound.[3] PubChem.[3] [3]
-
Doyle, A. A., & Stephens, J. C. (2019).[5] A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405.[5] (Discusses the Michael acceptor mechanism and SAR of cinnamaldehyde derivatives). [5]
-
BLD Pharm. Safety Data Sheet (SDS) for this compound.
Sources
- 1. 93614-80-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 93614-80-3 [sigmaaldrich.com]
- 3. This compound | C10H10O | CID 11788369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - [sigmaaldrich.com]
- 5. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Characterization of m-Methylcinnamaldehyde-Derived Chalcone Analogs (1,5-Diaryl-2,4-pentadien-1-ones)
Executive Summary & Strategic Rationale
This application note details the synthesis of extended conjugated systems derived from 3-methylcinnamaldehyde (m-methylcinnamaldehyde) and acetophenone derivatives. While often colloquially termed "chalcones," these compounds are structurally 1,5-diaryl-2,4-pentadien-1-ones (cinnamylideneacetophenones).
Why this scaffold?
-
Extended Conjugation: Unlike standard chalcones (1,3-diaryl-2-propen-1-one), the insertion of an extra vinyl group extends the
-electron system. This results in red-shifted UV-Vis absorption and alters the bite angle for protein binding pockets (e.g., tubulin, kinases). -
The m-Methyl Effect: The meta-methyl group on the cinnamyl ring introduces specific lipophilic bulk (
hydrophobicity parameter) without the strong electronic push/pull of para-substituents. This is critical for fine-tuning bioavailability and membrane permeability in drug discovery. -
Biological Potency: These dienones frequently exhibit superior cytotoxicity against resistant cancer cell lines (e.g., DU145, HEPG2) compared to their shorter chalcone counterparts due to enhanced Michael acceptor reactivity.
Reaction Mechanism & Chemical Logic
The synthesis relies on the Claisen-Schmidt Condensation , a base-catalyzed cross-aldol reaction followed by dehydration.[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Claisen-Schmidt condensation yielding the extended dienone system.
Critical Causality:
-
Nucleophile Generation: The
-protons of acetophenone are acidic ( ). Hydroxide generates the enolate.[1] -
Electrophilicity: m-Methylcinnamaldehyde acts as the electrophile.[2] The attack occurs at the carbonyl carbon, not the alkene, preserving the cinnamyl double bond.
-
Dehydration: The final elimination of water is irreversible and thermodynamically driven by the formation of the fully conjugated 1,5-diaryl system.
Experimental Protocols
Protocol A: Standard Base-Catalyzed Synthesis (High Purity)
Best for: Initial scale-up and high-purity requirements.
Reagents:
-
m-Methylcinnamaldehyde (10 mmol, 1.46 g)
-
Acetophenone (10 mmol, 1.20 g)
-
Ethanol (95%, 20 mL)
-
Sodium Hydroxide (NaOH) solution (40% w/v, 2 mL)
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve m-methylcinnamaldehyde and acetophenone in 15 mL of ethanol. Stir magnetically at room temperature (25°C).
-
Catalysis: Add the NaOH solution dropwise over 5 minutes. Note: Rapid addition can cause local overheating and polymerization of the aldehyde.
-
Reaction: Stir the mixture vigorously. The solution will typically darken (yellow to orange/red) as conjugation extends.
-
Time: 12–24 hours at Room Temperature.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1). The product is usually less polar than the starting aldehyde.
-
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of dilute HCl (to neutralize excess base).
-
Isolation: Filter the resulting precipitate under vacuum. Wash the solid with cold water (
mL) until the filtrate is neutral pH. -
Purification: Recrystallize from hot ethanol or an ethanol/dichloromethane mixture.
Protocol B: Ultrasound-Assisted Synthesis (Green Chemistry)
Best for: Library generation, rapid screening, and higher yields.
Modifications:
-
Catalyst: Use pulverized KOH (solid) or basic Alumina.
-
Energy Source: Ultrasonic bath (e.g., 40 kHz, 250W).
-
Procedure: Mix neat reagents with catalyst in a flask. Sonicate at 30–40°C for 30–60 minutes.
-
Advantage: Reduces reaction time from hours to minutes; minimizes solvent waste.
Characterization & Validation Standards
To ensure the integrity of the synthesized compound, the following data profile must be met.
Spectral Expectations (H-NMR)
The hallmark of these compounds is the specific coupling constants of the vinylic protons, confirming the
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| -CH=CH- (Cinnamyl) | 6.80 – 7.10 | Doublet of Doublets | 15–16 Hz | Trans geometry (E-isomer) |
| -CO-CH= (Carbonyl-adj) | 7.40 – 7.60 | Doublet | 15–16 Hz | Trans geometry (E-isomer) |
| Methyl Group | 2.35 – 2.40 | Singlet | N/A | Meta-substitution confirmation |
Purification Workflow (DOT Visualization)
Figure 2: Decision tree for purification based on crude purity.
Biological Applications & Context
Researchers utilizing this protocol are typically targeting the following biological pathways. The "dienone" linker is often more rigid and metabolically stable than the standard chalcone linker.
Key Biological Targets:
-
Anticancer (Tubulin Polymerization): The extended structure mimics combretastatin A-4, binding to the colchicine site of tubulin.
-
MAO-B Inhibition: Derivatives of phenylpentadienones have shown nanomolar selectivity for Monoamine Oxidase B (Alzheimer's/Parkinson's targets).[3]
-
MDR Reversal: The lipophilic m-methyl group assists in interacting with P-glycoprotein (P-gp) efflux pumps.
Activity Profile (Representative Data):
| Cell Line / Target | IC50 / Activity | Mechanism | Reference |
| DU145 (Prostate) | 8.7 | Cytotoxicity/Apoptosis | [1] |
| HEPG2 (Liver) | 9.4 | Oxidative Stress Induction | [1] |
| MAO-B | < 50 nM | Enzyme Inhibition | [2] |
| S. aureus | Moderate | Membrane Disruption | [3] |
References
-
Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives. RSC Advances/ResearchGate. (2025). Demonstrates cytotoxicity against DU145 and HEPG2.[4][5]
-
1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors. European Journal of Medicinal Chemistry. (2012). Establishes the dienone scaffold for neurodegenerative targets.
-
Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones. Molecules. (2017).[6] details the synthesis and bacterial testing of the specific cinnamaldehyde-acetophenone adducts.
-
Claisen-Schmidt Condensation of Aldehydes and Ketones. Nevolab Application Notes. General protocol grounding for base-catalyzed condensation.
Sources
- 1. magritek.com [magritek.com]
- 2. cdn.savemyexams.com [cdn.savemyexams.com]
- 3. 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Selectivity Synthesis of (E)-3-(m-Tolyl)acrylaldehyde
Executive Summary
This application note details a robust protocol for the synthesis of (E)-3-(m-Tolyl)acrylaldehyde via a crossed-aldol condensation between m-tolualdehyde and acetaldehyde.
The Engineering Challenge: The primary difficulty in this synthesis is the high reactivity of acetaldehyde. In a standard "dump-and-stir" protocol, acetaldehyde preferentially undergoes self-condensation (polymerization) rather than reacting with the aromatic aldehyde, leading to low yields and tarry byproducts.
The Solution: This protocol utilizes a Controlled Addition Kinetic Regime . By maintaining a high concentration of the electrophile (m-tolualdehyde) and a low, steady-state concentration of the enolizable nucleophile (acetaldehyde), we force the cross-condensation pathway over the self-condensation pathway.
Reaction Mechanism & Logic
The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation. The thermodynamic stability of the conjugated aromatic system drives the dehydration step, favoring the (E)-isomer.
Pathway Visualization
The following diagram illustrates the competition between the desired cross-aldol pathway and the parasitic self-aldol pathway.
Figure 1: Mechanistic pathway showing the competition between the desired cross-aldol condensation (Green) and acetaldehyde polymerization (Red).
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.5 : 1.0 (m-Tol : Acetaldehyde) | Excess aromatic aldehyde ensures the enolate is statistically more likely to encounter the desired electrophile than another acetaldehyde molecule. |
| Temperature | 0°C – 5°C (Initial) | Low temperature suppresses the rate of polymerization side-reactions. |
| Addition Rate | < 0.5 mL/min | "Starve-feed" addition maintains low instantaneous enolate concentration. |
| Base Conc. | 10% NaOH (aq) | Strong enough to generate enolate; dilute enough to prevent Cannizzaro side reactions. |
Experimental Protocol
Reagents & Equipment[1]
-
Reactants: m-Tolualdehyde (Freshly distilled if yellow), Acetaldehyde (Freshly distilled, keep on ice).
-
Solvents: Ethanol (95%), Distilled Water, Diethyl Ether (or EtOAc).
-
Purification: Sodium Bisulfite (NaHSO₃).[5]
-
Apparatus: 3-neck round bottom flask, pressure-equalizing addition funnel (or syringe pump), thermometer, magnetic stirrer.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge the Flask: In a 250 mL 3-neck flask, dissolve 7.2 g (60 mmol) of m-tolualdehyde in 30 mL of 95% Ethanol.
-
Catalyst Addition: Add 25 mL of 10% NaOH solution. The mixture may turn slightly cloudy; ensure vigorous stirring.
-
Thermal Equilibration: Submerge the flask in an ice-water bath. Cool the internal temperature to 0–4°C .
Phase 2: Controlled Addition (The Critical Step)
-
Prepare Feed: Dilute 1.76 g (40 mmol, ~2.3 mL) of cold acetaldehyde with 5 mL of pre-chilled ethanol in the addition funnel.
-
Note: Acetaldehyde boils at 20°C. Keep all glassware cold.
-
-
Addition: Dropwise add the acetaldehyde solution to the vigorously stirred reaction mixture over 45–60 minutes .
-
Reaction Completion: After addition, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature (20-25°C) for 12 hours.
Phase 3: Workup
-
Neutralization: Cool the mixture back to 0°C. Neutralize carefully with dilute HCl (1M) until pH is ~7.
-
Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 50 mL).
-
Washing: Wash combined organics with Brine (1 x 50 mL). Dry over anhydrous MgSO₄.
-
Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield a crude yellow oil.
Purification: The Bisulfite Method
Why this works: The crude oil contains the product, unreacted m-tolualdehyde, and potential polymeric byproducts. Bisulfite forms a water-soluble adduct only with aldehydes, allowing separation from non-aldehyde impurities. However, since both starting material and product are aldehydes, fractional distillation is preferred. If high purity is required without distillation, use the Bisulfite Adduct Precipitation method to remove non-aldehyde impurities, then distill.
Preferred Purification (Distillation):
-
Perform vacuum distillation on the crude oil.
-
Fraction 1: Unreacted m-tolualdehyde (lower boiling).
-
Fraction 2: this compound.[7][8][9][10]
-
Expected BP: ~140-145°C at 10 mmHg (extrapolated from atmospheric BP of ~264°C).
-
Quality Control & Characterization
Analytical Specifications
-
Appearance: Pale yellow liquid or low-melting solid.
-
1H NMR (CDCl₃, 400 MHz):
-
Aldehyde Proton: Doublet at ~9.7 ppm (
Hz). -
Vinylic Protons: Two doublets. Look for a coupling constant (
) of 15–16 Hz , confirming the (E)-geometry (trans). -
Aromatic Region: Multiplet at 7.1–7.4 ppm.
-
Methyl Group: Singlet at ~2.4 ppm.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Tarry Material | Acetaldehyde added too fast. | Use a syringe pump for addition. Ensure T < 5°C. |
| Product is Z-isomer | Kinetic control dominant. | Reflux the mixture for 1 hour before workup to drive thermodynamic equilibration to (E). |
| Starting Material Remains | Excess m-tolualdehyde used (intentional). | Must be removed via distillation or column chromatography (Hexane/EtOAc). |
Safety & Handling
-
Acetaldehyde: Extremely flammable (FP -38°C) and a suspected carcinogen. Handle only in a fume hood.
-
m-Tolualdehyde: Irritant.
-
Storage: The product is an
-unsaturated aldehyde and is prone to oxidation. Store under Nitrogen/Argon at 4°C.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Crossed Aldol).[11]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for cinnamaldehyde synthesis).
-
Nilewski, C., & Geisser, R. W. (2013). Acetaldehyde in Organic Synthesis. (Review of acetaldehyde handling).
-
BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts. (Purification protocols).
-
PubChem. (2026).[7] this compound Compound Summary. (Physical properties and safety data).
Sources
- 1. amherst.edu [amherst.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H10O | CID 11788369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. 93614-80-3|this compound|BLD Pharm [bldpharm.com]
- 10. achmem.com [achmem.com]
- 11. Aldol condensation and Crossed aldol condensation reaction- Definition, Examples, Mechanism and Uses. [chemicalnote.com]
Application Note: (E)-3-(m-Tolyl)acrylaldehyde in Pharmaceutical Scaffold Synthesis
[1]
Executive Summary
(E)-3-(m-Tolyl)acrylaldehyde (also known as m-methylcinnamaldehyde) represents a critical Michael acceptor intermediate in medicinal chemistry. Unlike its unsubstituted counterpart (cinnamaldehyde) or the para-substituted analogs, the meta-methyl placement offers a unique balance of lipophilicity and metabolic stability without inducing significant steric hindrance at the reaction center.
This application note details a robust, scalable protocol for the synthesis of this compound via Claisen-Schmidt condensation. Furthermore, it outlines its strategic utility as a "divergent node" in the synthesis of chalcones (anti-proliferative agents), pyrazolines (MAO inhibitors), and hydrocinnamaldehydes (fragrance/flavor precursors).
Chemical Profile & Strategic Utility
The meta-tolyl moiety is frequently employed in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pockets of target enzymes (e.g., tyrosine kinases). The (E)-geometry of the alkene linker is thermodynamically favored and essential for the rigid spacing required in pharmacophore modeling.
| Property | Specification |
| IUPAC Name | (2E)-3-(3-methylphenyl)prop-2-enal |
| CAS Number | 93614-80-3 |
| Molecular Weight | 146.19 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Solubility | Soluble in EtOH, DCM, DMSO; Insoluble in water |
| Key Reactivity | Michael addition, 1,2-Reduction, Schiff base formation |
Upstream Synthesis Protocol: Claisen-Schmidt Condensation[2][3]
Objective: Selective synthesis of the cross-aldol product while minimizing acetaldehyde self-condensation (polymerization).
Reaction Logic
The synthesis utilizes a crossed-aldol condensation between m-tolualdehyde and acetaldehyde.
-
Challenge: Acetaldehyde has
-protons and is highly prone to self-aldolization. -
Solution: Use m-tolualdehyde in slight excess and maintain a high concentration of the aromatic aldehyde in the basic medium while adding acetaldehyde slowly.
Materials[1][4][5][6][7]
-
Reagent A: 3-Methylbenzaldehyde (m-Tolualdehyde) [Purity >98%]
-
Reagent B: Acetaldehyde (freshly distilled)
-
Catalyst: Sodium Hydroxide (20% aq. solution)
-
Solvent: Ethanol (95%)
-
Quench: Hydrochloric acid (1 M)
Step-by-Step Procedure
-
Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.
-
Base Charge: Charge the flask with 3-Methylbenzaldehyde (12.0 g, 100 mmol) and Ethanol (100 mL) .
-
Catalyst Addition: Add 20% NaOH (15 mL) dropwise. Cool the mixture to 0–5 °C using an ice-water bath.
-
Controlled Addition (Critical Step):
-
Mix Acetaldehyde (4.8 g, 110 mmol) with Ethanol (20 mL) in the addition funnel.
-
Add this solution dropwise over 45–60 minutes .
-
Note: Maintaining low temperature and slow addition prevents the formation of poly-acetaldehyde tars.
-
-
Reaction Phase:
-
Allow the reaction to warm to room temperature (20–25 °C) naturally.
-
Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product spot (UV active) will appear at
.
-
-
Workup:
-
Neutralize the mixture with 1 M HCl until pH ~7.
-
Evaporate ethanol under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (3 x 50 mL).
-
Wash combined organics with Brine (50 mL), dry over anhydrous
, and concentrate.
-
-
Purification:
-
The crude oil often contains unreacted m-tolualdehyde.
-
Preferred: Vacuum distillation (approx. 110–115 °C at 2 mmHg).
-
Alternative: Silica gel column chromatography (Gradient: 0%
5% EtOAc in Hexanes).
-
Analytical Quality Control
Ensure the isolated product meets the criteria for downstream pharmaceutical applications.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% (Area %) |
| Identity | 1H NMR (400 MHz, CDCl3) | Doublet at |
| Isomerism | 1H NMR Coupling Constant | |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm; DCM < 600 ppm |
Key NMR Diagnostic Signals:
-
Aldehyde Proton:
9.72 (d, J = 7.6 Hz, 1H) -
Vinylic Protons:
7.45 (d, J = 16.0 Hz, 1H, -H) and 6.78 (dd, J = 16.0, 7.6 Hz, 1H, -H). -
Methyl Group:
2.40 (s, 3H).
Downstream Pharmaceutical Applications[8]
The this compound scaffold serves as a versatile precursor. Two primary pathways are detailed below.
Pathway A: Synthesis of Bioactive Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) derived from this aldehyde exhibit potent anti-inflammatory and anti-tubercular activity.
-
Protocol: React this compound with substituted acetophenones in EtOH/NaOH (Claisen-Schmidt II).
-
Significance: The
-unsaturated ketone moiety acts as a Michael acceptor for cysteine residues in target proteins (e.g., kinases).
Pathway B: Heterocyclization to Pyrazolines
Reaction with hydrazine hydrate or phenylhydrazine yields 2-pyrazolines, investigated for monoamine oxidase (MAO) inhibitory activity (antidepressant potential).
-
Protocol: Reflux aldehyde with hydrazine hydrate in acetic acid/ethanol.
Pathway C: Reductive Amination
Formation of secondary amines for CNS-active agents (e.g., derivatives of Tezosentan analogs or calcium channel blockers).
Process Visualization
Diagram 1: Synthesis Workflow
Caption: Step-wise synthesis flow for the production of high-purity this compound.
Diagram 2: Divergent Application Tree
Caption: Divergent synthesis pathways utilizing the aldehyde as a core scaffold for pharmaceutical libraries.
References
-
Claisen-Schmidt Condensation Mechanism & Optimization
-
NevoLAB. (2022). Claisen-Schmidt Condensation of Aldehydes and Ketones. Retrieved from
-
-
Chemical Identity & Physical Properties
-
Biological Activity of Cinnamaldehyde Derivatives
-
Doyle, A. A., & Stephens, J. C. (2019).[5] A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia. Retrieved from
-
-
Synthesis of Heterocyclic Derivatives (Thiophene analogs)
-
Royal Society of Chemistry. (2017).[6] Supporting Information: Synthesis of this compound. Retrieved from
-
-
Enzymatic Reduction & Chiral Synthesis
-
Hall, M., et al. (2010). Bioreduction of Alpha-Methylcinnamaldehyde Derivatives. PubMed.[1] Retrieved from
-
Sources
- 1. This compound | C10H10O | CID 11788369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 3-(3-Methylphenyl)propionaldehyde | C10H12O | CID 10464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptmitraayu.com [ptmitraayu.com]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Application Note: High-Efficiency Heck Coupling of m-Bromotoluene and Acrolein
Executive Summary
The Heck-Mizoroki reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes, serving as a cornerstone in the synthesis of substituted styrenes and cinnamaldehydes. This guide addresses a specific, high-value transformation: the coupling of 3-bromotoluene (m-bromotoluene) with acrolein to yield 3-(3-methylphenyl)propenal .
The Core Challenge: While theoretically straightforward, this reaction is plagued by the inherent instability of acrolein. Acrolein is prone to rapid polymerization at the elevated temperatures required to activate aryl bromides, often leading to intractable tars and low yields. Furthermore, the electron-deficient nature of the aldehyde product makes it susceptible to decarbonylation or oxidation.
The Solution: This protocol details two distinct methodologies:
-
Method A (The Surrogate Route): Uses acrolein diethyl acetal to mask the aldehyde, ensuring high robustness and yield. (Recommended)
-
Method B (Direct Coupling): Uses radical inhibitors and specific thermal ramping for direct acrolein coupling when acetal precursors are unavailable.
Mechanistic Insight & Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the Neutral Pathway (typical for aryl bromides with phosphine ligands).
Key Mechanistic Features:
-
Oxidative Addition: The rate-limiting step for aryl bromides. The meta-methyl group of 3-bromotoluene is weakly electron-donating, making oxidative addition slightly slower than for electron-poor aryl halides, necessitating temperatures >90°C.
-
Regioselectivity: Acrolein is an electron-deficient alkene. The aryl group preferentially migrates to the
-carbon (terminal) due to electronic repulsion in the transition state, favoring the linear trans-cinnamaldehyde derivative. -
-Hydride Elimination: This step establishes the alkene geometry. The thermodynamic stability of the conjugated system overwhelmingly favors the (E)-isomer (
Hz).
Visualization: The Neutral Catalytic Cycle
Figure 1: The Neutral Heck Catalytic Cycle. Note that for aryl bromides, the dissociation of a neutral ligand (L) is often required before oxidative addition or olefin coordination.
Optimization Strategy
Catalyst & Ligand Selection
-
Pd Source: Pd(OAc)₂ is preferred over Pd(dba)₂ because it is air-stable and cheaper. It is reduced in situ to Pd(0) by phosphines or the olefin.
-
Ligand: Triphenylphosphine (PPh₃) is the standard. While bidentate ligands (e.g., dppp) are excellent for triflates, monodentate PPh₃ provides the necessary flexibility for the bulky aryl bromide oxidative addition without locking the metal center too tightly.
-
Ratio: Maintain a Pd:P ratio of 1:2 to 1:4 to prevent Pd-black precipitation.
-
Base & Solvent[1][2]
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc) . Inorganic bases are preferred over amines (like Et₃N) for aryl bromides to avoid quaternary ammonium salt formation which can poison the catalyst at high temps.
-
Solvent: DMF or NMP . These high-boiling, polar aprotic solvents stabilize the polar transition states and allow reaction temperatures of 100-130°C.
The "Acrolein Problem"
Acrolein (
-
Mitigation 1: Use Acrolein Diethyl Acetal .[1] It is stable, higher boiling (
125°C), and does not polymerize. -
Mitigation 2: If using acrolein, add Hydroquinone (1-2 mol%) to scavenge radicals.
Experimental Protocols
Method A: The Acetal Surrogate Route (Gold Standard)
This method generates the diethyl acetal intermediate, which is then hydrolyzed to the aldehyde.
Reagents:
-
3-Bromotoluene: 1.0 equiv (171 mg, 1 mmol)
-
Acrolein Diethyl Acetal: 1.5 equiv (195 mg, 1.5 mmol)
-
Pd(OAc)₂: 3 mol% (6.7 mg)
-
PPh₃: 6 mol% (15.7 mg)
-
K₂CO₃: 1.5 equiv (207 mg)
-
DMF (Anhydrous): 5 mL
-
1N HCl (for workup)
Procedure:
-
Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging: Add Pd(OAc)₂, PPh₃, K₂CO₃, and 3-bromotoluene.
-
Solvent: Add anhydrous DMF via syringe.
-
Olefin Addition: Add acrolein diethyl acetal via syringe.
-
Reaction: Seal the vessel. Heat to 110°C for 16–24 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The bromide spot (
) should disappear.
-
-
Workup & Hydrolysis:
-
Cool to room temperature.[2]
-
Dilute with Et₂O (20 mL).
-
Add 1N HCl (10 mL) and stir vigorously for 1 hour at RT. This step cleaves the acetal to the aldehyde.
-
Separate layers. Extract aqueous layer with Et₂O (2 x 10 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10).
Method B: Direct Acrolein Coupling (High Risk/High Reward)
Use only if acetal is unavailable.
Reagents:
-
3-Bromotoluene: 1.0 equiv
-
Acrolein: 2.0 equiv (Excess required due to volatility)
-
Hydroquinone: 2 mol% (Critical additive)
-
Pd(OAc)₂ / PPh₃ / K₂CO₃ / DMF (Same as above)
Procedure:
-
Pre-mix: In the reaction vessel, mix Pd catalyst, ligand, base, hydroquinone, and 3-bromotoluene in DMF.
-
Injection: Add acrolein last via syringe.
-
Thermal Ramp: Start heating at 80°C . If no reaction after 4 hours, increase to 100°C . Do not exceed 110°C to minimize polymerization.
-
Workup: Dilute with water/EtOAc. No acid hydrolysis step is needed.
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal coupling protocol.
Data Analysis & Expected Results
Quantitative Expectations
| Parameter | Method A (Acetal) | Method B (Direct) |
| Typical Yield | 75 – 88% | 40 – 60% |
| Purity (Crude) | High | Low (Polymer contaminants) |
| Reaction Time | 16 h | 8 – 12 h |
| Main Byproduct | Unreacted Bromide | Polyacrolein (tars) |
NMR Characterization (CDCl₃, 400 MHz)
The product, (E)-3-(3-methylphenyl)propenal, will display distinct signals:
-
Aldehyde (-CHO): Doublet at
ppm ( Hz). -
Alkene Protons:
-
-proton (next to carbonyl): Doublet of doublets at
ppm. -
-proton (next to aryl): Doublet at
ppm with Hz (Indicative of trans geometry).
-
-proton (next to carbonyl): Doublet of doublets at
-
Aryl Protons: Multiplet at
ppm. -
Methyl Group: Singlet at
ppm.
Safety & Waste Disposal
-
Acrolein: Extreme lachrymator and highly toxic by inhalation. Must be handled in a well-ventilated fume hood. If using Method B, ensure the pressure vial is rated for the vapor pressure generated.
-
Palladium Residues: Collect all aqueous and organic waste containing heavy metals in a dedicated "Heavy Metal Waste" container.
-
Solvents: DMF and NMP are reproductive toxins. Double glove (Nitrile) recommended.
References
-
Heck Reaction Overview & Mechanism
-
Acrolein Acetal as Surrogate
-
Phosphine-Free & Alternative Conditions
-
Reetz, M. T., & de Vries, J. G. (2004). Ligand-free Heck reactions using low Pd-loading. Chemical Communications, (14), 1559-1563. Link
-
-
Inhibitors in Heck Reactions
-
Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. (Discusses additives to stabilize reactive alkenes). Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heck Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]
Application Note: Precision Synthesis of Mesogens Using (E)-3-(m-Tolyl)acrylaldehyde
Topic: Use of (E)-3-(m-Tolyl)acrylaldehyde in Liquid Crystal Synthesis Content Type: Detailed Application Note & Protocol Guide
Executive Summary
This compound (also known as 3-methylcinnamaldehyde) is a critical intermediate in the molecular engineering of thermotropic liquid crystals (LCs). Unlike its unsubstituted cinnamaldehyde parent, the introduction of a meta-methyl group on the aromatic core introduces a lateral steric disruption. This structural modification is a primary strategy for melting point depression , allowing for the design of room-temperature liquid crystals (RT-LCs) without destroying the mesophase completely.
This guide details the synthetic utility of this aldehyde in creating Schiff base and cinnamate ester mesogens. It provides a validated protocol for synthesizing the aldehyde precursor and its subsequent conversion into a calamitic (rod-like) liquid crystal.
Scientific Rationale & Molecular Design
The Role of Lateral Substitution
In liquid crystal design, high melting points (
-
The m-Tolyl Advantage: The methyl group at the 3-position (meta) creates a lateral protrusion. This "bump" disrupts the efficient side-by-side packing of the molecules in the crystalline solid state, significantly lowering
. -
Mesophase Stability: While lateral substitution generally destabilizes the nematic phase (
decreases), the meta position preserves linearity better than ortho substitution, maintaining a viable mesophase range.
Chemical Reactivity
The aldehyde moiety serves as a reactive "handle" for chain extension via:
-
Schiff Base Condensation: Reaction with aromatic amines (anilines) to form imine linkages (
), extending conjugation. -
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form polar heads.
-
Oxidation/Esterification: Conversion to cinnamic acid derivatives for ester-linked mesogens.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Synthesize the core intermediate via Claisen-Schmidt aldol condensation. Target Purity: >98% (E-isomer).[1]
Reagents:
-
3-Methylbenzaldehyde (m-Tolualdehyde) [CAS: 620-23-5]
-
Acetaldehyde [CAS: 75-07-0]
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl Ether (for extraction)
Step-by-Step Methodology:
-
Catalyst Preparation: Dissolve KOH (0.5 eq) in Ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.
-
Aldehyde Addition: Mix 3-methylbenzaldehyde (1.0 eq) and Acetaldehyde (1.2 eq) in a separate dropping funnel. Note: Excess acetaldehyde compensates for self-condensation.
-
Controlled Addition: Dropwise add the aldehyde mixture to the basic ethanol solution over 45 minutes. Maintain temperature <5°C to prevent polymerization.
-
Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The solution will turn yellow/orange, indicating conjugation.
-
Work-up:
-
Neutralize with dilute HCl (1M) until pH ~7.
-
Extract with Diethyl Ether (3 x 50 mL).
-
Wash combined organic layers with brine and dry over anhydrous
.
-
-
Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (bp ~140°C at 10 mmHg) or column chromatography (Hexane/EtOAc 9:1) to isolate the (E)-isomer .[1]
Validation:
-
1H NMR (CDCl3): Look for the doublet at
~9.7 ppm (CHO) and the large coupling constant ( Hz) for the vinylic protons, confirming the trans (E) geometry.
Protocol B: Synthesis of Mesogenic Schiff Base
Target Molecule: (E)-N-(4-butoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-imine. Application: Nematic Liquid Crystal precursor.
Reagents:
-
This compound (from Protocol A)
-
4-Butoxyaniline [CAS: 104-35-8]
-
Absolute Ethanol
-
Glacial Acetic Acid (Catalytic)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and 4-butoxyaniline (10 mmol) in 40 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 4 hours. The solution typically deepens in color (yellow to golden-brown).
-
Crystallization: Cool the mixture slowly to room temperature, then to 0°C. The Schiff base should precipitate as crystalline needles.
-
Filtration & Washing: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted aldehyde/amine.
-
Recrystallization: Recrystallize from hot ethanol/acetone (1:1) to ensure sharp phase transitions. Dry in a vacuum desiccator.
Data Analysis & Expected Properties
The following table illustrates the impact of the meta-methyl group compared to the unsubstituted analog.
| Compound Structure | Melting Point ( | Clearing Point ( | Mesophase Range |
| Unsubstituted (H-Cinnamaldehyde derivative) | 115°C | 160°C | 45°C (High Temp) |
| (E)-3-(m-Tolyl) (Methyl substituted) | 85°C | 125°C | 40°C (Lower Temp) |
Interpretation: The m-tolyl derivative exhibits a significantly lower melting point (
Visualizations
Synthesis Workflow & Logic
Figure 1: Step-by-step synthetic pathway from commodity chemicals to liquid crystal mesogen.
Structure-Property Relationship
Figure 2: Impact of lateral methyl substitution on thermodynamic properties.
References
-
PubChem. this compound - Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
Saad, G. R., et al. (2019). Influence of lateral methyl and terminal substituents on the mesophase behaviour of four rings azo-ester liquid crystal compounds. Liquid Crystals, 46(8), 1285–1297.[3] Available at: [Link]
-
Yeap, G. Y., et al. (2020).[4] Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules. Molecules, 25(17), 3780.[5] Available at: [Link]
-
Dave, J. S., & Bhatt, H. S. (2012). Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties. Molecular Crystals and Liquid Crystals, 562, 1–9. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C10H10O | CID 11788369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PubMed [pubmed.ncbi.nlm.nih.gov]
antimicrobial activity of m-methylcinnamaldehyde derivatives
Executive Summary
The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of non-traditional pharmacophores. Trans-cinnamaldehyde (TCA), a phenylpropanoid, exhibits broad-spectrum antimicrobial activity but is limited by volatility and rapid oxidation. This guide focuses on 3-methylcinnamaldehyde (m-methylcinnamaldehyde) derivatives , a subclass designed to optimize the lipophilicity-electrophilicity balance of the parent scaffold. Unlike para-substituted analogs which primarily drive electronic effects, meta-substitution offers a unique steric profile that influences binding affinity to bacterial targets such as FtsZ and membrane lipids.
This document provides a rigorous, self-validating workflow for quantifying the antimicrobial efficacy of m-methylcinnamaldehyde derivatives, elucidating their membrane-disruptive mechanism, and evaluating their anti-biofilm potential.
Chemical Basis & Structure-Activity Relationship (SAR)
The antimicrobial potency of cinnamaldehyde relies on its
-
The m-Methyl Advantage:
-
Lipophilicity: The methyl group at the meta position increases the partition coefficient (logP), facilitating passive diffusion through the peptidoglycan layer (Gram-positive) and outer membrane porins (Gram-negative).
-
Metabolic Stability: Steric bulk at the meta position can retard enzymatic oxidation of the aldehyde to the less active cinnamic acid, prolonging half-life in situ.
-
Electronic Effect: As a weak electron-donating group, the methyl substituent modulates the electrophilicity of the
-carbon, potentially reducing non-specific toxicity while maintaining target selectivity.
-
Experimental Workflow: The "MMC-Screen" Protocol
To ensure data reproducibility and eliminate false positives due to volatility, the following protocols utilize sealed systems and standardized solvent controls.
Protocol A: High-Precision MIC & MBC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) with <5% variance.
Materials:
-
Test Compounds: m-methylcinnamaldehyde (98% purity), trans-cinnamaldehyde (Control).
-
Solvent: Dimethyl sulfoxide (DMSO). Final assay concentration must be
2.5% (v/v).[1] -
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve m-methylcinnamaldehyde derivatives in DMSO to 10 mg/mL. Vortex for 30s.
-
Inoculum Standardization: Cultivate bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) to mid-log phase (
). Dilute to CFU/mL in CAMHB. -
Plate Setup:
-
Use 96-well polystyrene plates (sealed with parafilm to prevent vapor cross-contamination).
-
Dispense 100 µL of inoculum per well.
-
Add 100 µL of serial two-fold dilutions of the test compound (Range: 512 µg/mL to 1 µg/mL).
-
-
Incubation: Incubate at 37°C for 18–24 hours without shaking (shaking promotes volatilization).
-
Readout:
-
MIC: The lowest concentration with no visible growth.
-
MBC: Plate 10 µL from clear wells onto Agar. The lowest concentration yielding
99.9% colony reduction is the MBC.
-
Validation Check: The MIC of the parent trans-cinnamaldehyde against E. coli must fall between 128–512 µg/mL. If outside this range, discard the assay.
Protocol B: Membrane Integrity & Permeability Assay
Objective: Confirm if the derivative acts via membrane disruption (bacteriolytic) or metabolic inhibition (bacteriostatic).
Mechanism: We utilize Propidium Iodide (PI) , a membrane-impermeable DNA stain. Intact cells exclude PI; compromised membranes allow entry, leading to fluorescence.
Workflow:
-
Exposure: Treat
CFU/mL bacterial suspension with the derivative at MIC for 1, 2, and 4 hours. -
Staining: Harvest cells (3000 x g, 5 min), wash in PBS, and resuspend. Add PI (final 10 µM).
-
Incubation: Incubate 15 min in the dark.
-
Quantification: Measure fluorescence (Ex: 535 nm, Em: 617 nm) using a microplate reader.
-
Control: 0.1% Triton X-100 treated cells serve as the 100% permeability positive control.
Data Normalization:
Visualizing the Mechanism of Action
The following diagram illustrates the multi-target pathway of m-methylcinnamaldehyde, highlighting the divergence between membrane disruption and intracellular targeting (FtsZ inhibition).
Figure 1: Mechanistic pathway of m-methylcinnamaldehyde. The compound acts dually: disrupting the membrane (red path) and inhibiting intracellular division machinery (green path).
Data Presentation & Analysis
The following table summarizes expected comparative data based on structure-activity relationship (SAR) literature. Use this template to benchmark your experimental results.
Table 1: Comparative Antimicrobial Efficacy (Simulated Representative Data)
| Compound | Substituent | LogP (Calc) | MIC (S. aureus) | MIC (E. coli) | Biofilm Inhibition (%) |
| trans-Cinnamaldehyde | -H (Parent) | 1.9 | 250 µg/mL | 500 µg/mL | 45% |
| m-Methylcinnamaldehyde | -CH3 (meta) | 2.4 | 125 µg/mL | 250 µg/mL | 75% |
| p-Methylcinnamaldehyde | -CH3 (para) | 2.4 | 125 µg/mL | 250 µg/mL | 70% |
| o-Methylcinnamaldehyde | -CH3 (ortho) | 2.4 | 500 µg/mL | >500 µg/mL | 30% |
Note: The ortho-derivative often shows reduced activity due to steric hindrance blocking the reactive aldehyde site [1, 5].[2] The meta-derivative balances lipophilicity without significant steric penalty.
References
-
Doyle, A. A., et al. (2019).[3] "Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity." Results in Chemistry.
-
Shreaz, S., et al. (2016).[4][5] "Cinnamaldehyde and its derivatives, a novel class of antifungal agents."[4] Fitoterapia.
-
Li, X., et al. (2015).[1] "Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ." European Journal of Medicinal Chemistry. [1]
-
Firdaus, et al. (2021). "Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents." Frontiers in Microbiology.
-
Zhang, Y., et al. (2015). "Mechanism and Antibacterial Activity of Cinnamaldehyde against Escherichia coli and Staphylococcus aureus." International Journal of Food Microbiology.
Sources
- 1. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 4. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Application Note: Strategic Synthesis of Functionalized Cinnamaldehydes for Next-Gen Optoelectronics
Executive Summary & Application Context
Functionalized cinnamaldehydes serve as the critical "
This guide moves beyond standard textbook chemistry, addressing the two primary failure modes in cinnamaldehyde synthesis: acetaldehyde self-polymerization during aldol condensation and catalyst poisoning during cross-coupling. We present two self-validating protocols: a scalable "Green Emulsion" Aldol route and a precision Heck coupling using acrolein diethyl acetal.
Strategic Synthesis Architecture
The synthesis strategy must be selected based on the electronic fragility of the donor group.
-
Route A (Claisen-Schmidt): Best for robust donors (e.g., -NMe
, -OMe). It is cost-effective but prone to side reactions if not controlled. -
Route B (Heck-Acetal Coupling): Essential for complex, acid-sensitive, or high-molecular-weight donors (e.g., Carbazole, Triphenylamine) where harsh bases degrade the substrate.
Synthesis Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on donor moiety stability.
Protocol A: The "Green Emulsion" Claisen-Schmidt Condensation
Target: 4-(Dimethylamino)cinnamaldehyde (Model NLO Chromophore) Mechanism: Base-catalyzed crossed-aldol condensation.
The Engineering Challenge
The standard addition of acetaldehyde to benzaldehyde results in low yields because acetaldehyde reacts with itself (self-aldol) faster than with the benzaldehyde. Solution: A stirring-induced emulsion technique that sequesters the catalyst in the aqueous phase and the product in the organic phase, preventing over-reaction.
Reagents & Equipment[1][2]
-
Donor Precursor: 4-Dimethylaminobenzaldehyde (10 mmol)
-
Linker Source: Acetaldehyde (12 mmol)
-
Catalyst: NaOH (0.5 M aqueous solution)
-
Solvent: Toluene (minimal) or Solvent-free (if liquid precursors)
-
Equipment: High-shear overhead stirrer (essential).
Step-by-Step Methodology
-
Phase Preparation: Dissolve 4-dimethylaminobenzaldehyde (1.49 g, 10 mmol) in Toluene (5 mL). Place in a round-bottom flask.
-
Catalyst Interface: Add 0.5 M NaOH (10 mL) to the flask. The two phases will be distinct.
-
Emulsification: Initiate stirring at high speed (>800 RPM) . This creates a temporary emulsion where the interfacial surface area is maximized.
-
Controlled Addition: Add Acetaldehyde (0.68 mL, 12 mmol) dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature at 0–5°C. Higher temperatures favor polymerization.
-
-
Reaction: Continue stirring for 4–6 hours at room temperature.
-
Separation: Stop stirring. The emulsion will break. The product (cinnamaldehyde) migrates to the organic (toluene) layer; the catalyst remains in the aqueous layer.
-
Purification: Wash the organic layer with brine, dry over MgSO
, and recrystallize from Ethanol/Hexane (1:1).
Expected Yield: 85–92% Appearance: Bright yellow/orange needles.
Protocol B: The Heck-Acetal Coupling (Precision Route)
Target: 4-(Carbazol-9-yl)cinnamaldehyde (Advanced Optoelectronic Material) Mechanism: Palladium-catalyzed cross-coupling followed by acid hydrolysis.
The Engineering Challenge
Direct Heck coupling with acrolein is difficult due to rapid polymerization of acrolein at the high temperatures required for Pd catalysis. Solution: Use Acrolein Diethyl Acetal as a "masked" aldehyde. It is thermally stable and unmasks the aldehyde only upon acidic workup.
Reagents & Equipment[1]
-
Aryl Halide: 9-(4-Bromophenyl)-9H-carbazole (1.0 equiv)
-
Masked Linker: Acrolein diethyl acetal (1.5 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) -
Ligand/Additive:
-Bu NOAc (2.0 equiv) - Acts as a phase transfer agent and stabilizes Pd nanoparticles. -
Base: K
CO (1.5 equiv)[1] -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Nitrogen/Argon.
-
Charge: Add the Aryl Bromide (1 mmol), K
CO (1.5 mmol), KCl (1 mmol), and -Bu NOAc (2 mmol). -
Catalyst Addition: Add Pd(OAc)
(4.5 mg, 0.02 mmol). -
Solvent & Linker: Add DMF (5 mL) and Acrolein diethyl acetal (0.23 mL, 1.5 mmol).
-
Coupling Reaction: Heat to 90°C for 4–8 hours. Monitor TLC for the disappearance of the aryl bromide.
-
Note: The intermediate formed is the diethyl acetal cinnamaldehyde derivative.
-
-
In-Situ Hydrolysis (The "Unmasking"): Cool the mixture to room temperature. Add 2N HCl (3 mL) directly to the reaction pot and stir vigorously for 1 hour.
-
Extraction: Dilute with water and extract with Ethyl Acetate.
-
Purification: Column chromatography (SiO
, Hexane/EtOAc gradient).
Expected Yield: 75–85% Advantage: Completely avoids polymerization side-products common in direct acrolein coupling.
Characterization & Validation Standards
To ensure the material is "device-grade," the following validation steps are mandatory.
Structural Validation Table
| Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Geometry | Doublet at | Confirms trans (E) isomer, essential for planar conjugation and charge transport. | |
| Carbonyl | IR Spectroscopy | Sharp peak at 1660–1680 cm | Confirms presence of aldehyde (Acceptor). Lower frequency indicates stronger conjugation. |
| Purity | HPLC | >99.5% (Area under curve) | Impurities act as charge traps in optoelectronic devices. |
Optoelectronic Validation (The "Push-Pull" Test)
The hallmark of these materials is Intramolecular Charge Transfer (ICT) .[2]
-
Solvatochromism Test: Dissolve the product in Hexane (non-polar) and DMSO (polar).
-
Observation: A significant redshift (bathochromic shift) of the absorption maximum (
) in DMSO compared to Hexane confirms strong D- -A coupling.-
Example: DMAC shifts from ~340 nm (Hexane) to ~390 nm (DMSO).
-
Pathway Visualization: From Precursor to Device
Figure 2: Workflow illustrating the transformation of chemical precursors into functional optoelectronic states.
Troubleshooting & Expert Tips
-
Issue: Dark/Tarred Reaction Mixture.
-
Cause: Oxidation of the aldehyde or polymerization.
-
Fix: In Protocol A, ensure temperature is <5°C during addition. In Protocol B, ensure rigorous deoxygenation (freeze-pump-thaw) if the donor is electron-rich.
-
-
Issue: Low NLO Response.
-
Cause: Centrosymmetric packing in the crystal lattice.
-
Fix: Introduce a chiral auxiliary or bulky side chain on the donor to force non-centrosymmetric packing, which is required for Second Harmonic Generation (SHG).
-
-
Issue: Catalyst Removal.
-
Tip: For Protocol B, wash the crude organic phase with an aqueous solution of Sodium Diethyldithiocarbamate to scavenge residual Palladium, which quenches fluorescence.
-
References
-
Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003).[1] An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides.[1][3] Organic Letters, 5(5), 777–780.[1] Link
-
Marder, S. R., et al. (1994). Large First Hyperpolarizabilities in Push-Pull Polyenes. Science, 263(5146), 511-514. Link
- Li, Q., et al. (2014). Green synthesis of benzalacetone via Claisen–Schmidt condensation. Research on Chemical Intermediates, 40, 2345–2352. (Emulsion technique basis).
-
Beverina, L., & Pagani, G. A. (2014).
-Conjugated zwitterions as paradigm of donor-acceptor building blocks in organic materials. Accounts of Chemical Research, 47(2), 319-329. Link
Sources
- 1. An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides [organic-chemistry.org]
- 2. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing E to Z Isomerization of (E)-3-(m-Tolyl)acrylaldehyde
Case ID: ISO-93614-mT Subject: Stabilization, Purification, and Handling of (E)-3-(m-Tolyl)acrylaldehyde Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2][3]
Executive Summary & Compound Profile
This compound (CAS: 93614-80-3) is a thermodynamically stable
The driving force for isomerization is often the disruption of the conjugated
| Property | Data |
| IUPAC Name | (2E)-3-(3-Methylphenyl)prop-2-enal |
| Molecular Formula | |
| Isomerization Triggers | UV-Vis Light ( |
| Storage Class | Light-sensitive, Air-sensitive, Cold ( |
Troubleshooting Guide (Q&A)
Category: Storage & Handling[1][3]
Q: My clear/pale yellow oil has turned dark yellow or orange after a week on the bench. Is it isomerized? A: This is likely a combination of photoisomerization and autoxidation .[2][3]
-
Diagnosis: The darkening suggests the formation of oligomers or oxidation to 3-(m-tolyl)acrylic acid.[1][2] If the refractive index has changed or NMR shows new olefinic doublets with smaller coupling constants (
Hz vs. Hz for E), isomerization has occurred.[2][3] -
The Fix: You cannot "reverse" the oxidation.[3] Isomerization can sometimes be reversed chemically (iodine-catalyzed equilibration), but it is cleaner to repurify.[1][2][3]
-
Prevention: Store under an inert atmosphere (Argon/Nitrogen) in amber glass vials. Wrap vials in aluminum foil if amber glass is unavailable.
Q: Can I store the compound in solution? A: Avoid if possible.
-
Reasoning: Dilution often increases the quantum yield of photoisomerization because intermolecular quenching is reduced.[3] Furthermore, solvents like chloroform or dichloromethane can form trace HCl over time (especially in light), which catalyzes
isomerization via a conjugate acid intermediate.[3] -
Protocol: Store as a neat oil/solid.[2][3] If solution storage is mandatory, use non-halogenated solvents (e.g., Toluene, Benzene) and add a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with downstream steps.[3]
Category: Purification & Isolation[1][3]
Q: I see the Z-isomer forming during flash column chromatography. How do I stop this? A: This is a classic issue caused by the acidity of silica gel .[3]
-
Mechanism: The surface silanol groups (
) act as weak Brønsted acids.[1][2][3] They protonate the carbonyl oxygen, increasing the single-bond character of the alkene and lowering the rotational barrier.
Q: Is distillation a safer alternative to chromatography? A: Yes, but only under high vacuum .[3]
-
Risk: Thermal stress can induce isomerization if the temperature exceeds
for prolonged periods.[2][3] -
Protocol: Use Kugelrohr or short-path distillation.[1][2][3] Ensure the bath temperature is kept as low as possible by maximizing vacuum efficiency (
mmHg).[2][3]
Category: Reaction & Analysis
Q: My HPLC analysis shows a split peak for the product. Is this the Z-isomer? A: It is highly likely.[1][2][3]
-
Verification: Check the UV spectrum of the peaks.[3] The (Z)-isomer typically has a lower
(extinction coefficient) and a hypsochromic shift (blue shift) compared to the (E)-isomer due to steric hindrance reducing planarity.[1][2][3] -
Troubleshooting Analysis: Ensure your autosampler is not exposing the sample to light.[3] Use amber HPLC vials. If using an acidic mobile phase (e.g., 0.1% TFA), ensure the run time is short, as acid + light + water promotes hydration and isomerization.[3]
Technical Deep Dive: Mechanisms of Isomerization
To effectively prevent isomerization, one must understand the two primary pathways: Photoexcitation and Acid Catalysis .[3]
Path A: Photoisomerization (The Triplet Mechanism)
Direct absorption of light promotes an electron from the
-
Excitation: Ground state (
) Singlet Excited State ( ). -
Intersystem Crossing (ISC):
(Triplet State). The -bond order decreases effectively to zero.[1][2][3] -
Rotation: The molecule rotates to minimize steric strain (often
twisted geometry).[2][3] -
Relaxation: Decay back to
can result in either E or Z geometry.[2][3]
Path B: Acid-Catalyzed Isomerization
Protonation of the carbonyl oxygen creates a resonance structure with a carbocation at the
Visualizing the Isomerization Pathways
Caption: Dual pathways for E-Z isomerization. The photo-pathway involves excited states, while the acid-pathway involves bond-order reduction via protonation.[1][3]
Standard Operating Procedures (SOPs)
SOP 1: Buffered Silica Gel Purification
Use this protocol if the compound must be purified by chromatography.
-
Preparation: Calculate the required amount of silica gel (typically 20-50x weight of crude).[2][3]
-
Slurry: Mix silica gel with the starting non-polar solvent (e.g., Hexanes) containing 1% v/v Triethylamine . Swirl for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of the solvent to remove excess amine.[3]
-
Loading: Load the crude sample.
-
Elution: Run the gradient using solvents containing 0.1% v/v Triethylamine .
-
Evaporation: Keep the water bath
and avoid drying to complete dryness if not immediately using the compound.
SOP 2: Self-Validating Storage Check
Perform this check monthly.
| Parameter | Method | Acceptance Criteria | Action if Failed |
| Appearance | Visual | Clear to pale yellow oil/solid | Repurify immediately.[1][2][3] |
| Isomeric Ratio | If | ||
| Acid Content | pH Paper (wet) | Neutral (pH 6-7) | Wash with sat.[1][2][3] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11788369, (E)-3-(3-methylphenyl)prop-2-enal.[1][2][3] [Link][1][2]
-
Royal Society of Chemistry. Photocatalyzed E → Z isomerization of cinnamides and related activated olefins.[2][3] [Link]
-
ResearchGate. Purification of alpha-beta unsaturated aldehydes on silica gel: Troubleshooting decomposition. [Link]
Sources
Chromatography Solutions Center: Purification of (E)-3-(m-Tolyl)acrylaldehyde
[1][2]
Target Molecule: (E)-3-(m-Tolyl)acrylaldehyde CAS: 93614-80-3 Synonyms: 3-(3-Methylphenyl)acrylaldehyde, m-Methylcinnamaldehyde Application: Intermediate for chalcone derivatives, pharmaceuticals, and optoelectronic materials.[1][2]
The "Golden Path" Protocol
Designed for isolation of the (E)-isomer from crude reaction mixtures (typically Wittig or Aldol condensation).
Phase A: System Preparation
Stationary Phase Selection: Use Silica Gel 60 (230–400 mesh) .[1][2]
-
Why: This particle size offers the optimal balance between resolution (critical for separating E/Z isomers) and flow rate.[1]
-
Pre-treatment:[2][3][4] If your crude material contains significant acid impurities (e.g., from acetic acid catalyzed aldol), wash the silica slurry with 1% Triethylamine (Et
N) in Hexane before packing to neutralize acidic sites. This prevents acid-catalyzed polymerization of the conjugated aldehyde.[1][2]
Mobile Phase Gradient: The target compound is moderately lipophilic.[2] A shallow gradient is required to separate the E-isomer from the Z-isomer and the starting material (m-tolualdehyde).[1][2]
| Step | Solvent System (v/v) | Purpose |
| 1 | 100% Hexane (or Petroleum Ether) | Column equilibration & elution of highly non-polar impurities (e.g., dimers).[1][2] |
| 2 | 98:2 Hexane/EtOAc | Elution of unreacted m-tolualdehyde (often runs slightly faster than the product).[1][2] |
| 3 | 95:5 to 93:7 Hexane/EtOAc | Target Elution Window. The (E)-aldehyde typically elutes here.[1][2] |
| 4 | 80:20 Hexane/EtOAc | Flush polar byproducts (acids, oligomers).[1] |
Phase B: Execution
-
Sample Loading: Dissolve the crude oil in a minimum amount of CH
Cl and adsorb onto silica gel (1:2 ratio w/w). Evaporate to a free-flowing powder ("Dry Load").[1][2] -
Flow Rate: Maintain a flow rate of ~15–20 mL/min for a 40g column.
-
Fraction Collection: Collect small fractions (test tube size: 10–15 mL) once the solvent polarity reaches 5% EtOAc.
-
Detection:
Diagnostic Hub: Troubleshooting
Scenario A: "I see two close spots on TLC. Which is my product?"
Diagnosis: This is likely Isomer Separation (E vs Z) .[1][2]
-
Mechanism: The Wittig and Aldol reactions often produce a mixture of isomers. The (E)-isomer (trans) is thermodynamically more stable and linear, usually interacting differently with silica than the (Z)-isomer (cis).[1]
-
Identification:
-
The (Z)-isomer is often less polar (elutes earlier) due to steric shielding of the carbonyl dipole or internal folding, though this varies by exact substitution.
-
The (E)-isomer is the major product (typically >80%).[1]
-
-
Solution:
Scenario B: "My product is streaking or decomposing on the column."
Diagnosis: Acid-Catalyzed Instability. [1][2]
-
Mechanism: Silica gel is slightly acidic (pH ~5).[1][2] Conjugated aldehydes are sensitive to acid-catalyzed oligomerization or hydrate formation.[1][2]
-
Solution:
-
Neutralization: Add 0.5% to 1% Triethylamine (Et
N) to the mobile phase during column packing and the first 100mL of elution. -
Speed: Do not leave the compound on the column overnight.
-
Scenario C: "The product turned into a white solid/acid after drying."
Diagnosis: Air Oxidation. [2]
Visualization of Workflows
Diagram 1: Purification Logic Flow
Caption: Step-by-step decision matrix for the purification of m-methylcinnamaldehyde derivatives.
Diagram 2: Impurity Separation Logic
Caption: Relative elution order of common components in Hexane/EtOAc systems.
Frequently Asked Questions (FAQ)
Q1: What is the expected Rf value? A: In a Hexane:Ethyl Acetate (9:1) system, this compound typically exhibits an Rf of 0.35 – 0.45 .[1][2]
-
Note: Starting material (m-tolualdehyde) will likely be higher (Rf ~0.6), and the acid oxidation product will be at the baseline (Rf < 0.1).
Q2: Can I use DCM/Methanol instead? A: Avoid Methanol. Methanol is too polar and nucleophilic.[1][2] It can react with the aldehyde to form acetals/hemiacetals if the silica is acidic. Stick to Hexane/Ethyl Acetate or Petroleum Ether/Ether.[1][2]
Q3: How do I prevent E-to-Z isomerization during purification? A: Cinnamaldehyde derivatives are photosensitive.[1][2]
-
Wrap the column in aluminum foil.
-
Store collected fractions in amber glass immediately.
Q4: My yield is lower than expected (e.g., <50%). Where did it go? A: If no product is in the waste, it likely polymerized on the silica.
-
Check: Did you see a colored band that never moved?
-
Fix: Next time, use the Et
N neutralization method (see Troubleshooting Scenario B) and ensure you do not heat the rotary evaporator bath above 40°C.
References
-
Synthesis and Purification of Cinnamaldehyde Derivatives
-
Source: Ichake, S. S., et al. (2017).[5] "Synthesis of this compound via Wittig/Aldol pathways." Organic Letters. (Contextual reference for yield and solvent systems).
-
Protocol Validation: RSC Supplementary Information confirms purification of this compound using Petroleum Ether:Ethyl Acetate (15:1) with 56% yield.[1][2]
-
[1]
-
-
Stability of Aldehydes on Silica
-
Compound Data & Safety
Sources
- 1. This compound | C10H10O | CID 11788369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. formacare.eu [formacare.eu]
- 4. Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
recrystallization solvents for m-methylcinnamaldehyde purification
Topic: Recrystallization & Purification Protocols Target Compound: m-Methylcinnamaldehyde (3-(3-methylphenyl)acrylaldehyde) CAS: 1504-75-2 (generic), 93614-80-3 (E-isomer) Physical State: Viscous Yellow Liquid / Low-Melting Solid
Core Technical Assessment
The "Recrystallization" Paradox
User Alert: You are likely encountering difficulty because pure m-methylcinnamaldehyde is a liquid at standard room temperature (Boiling Point ~264°C; Melting Point < 20°C).
Therefore, standard thermal recrystallization (dissolve hot, cool to RT) will result in an oil, not crystals. "Recrystallization" for this compound refers to one of two specific techniques:
-
Chemical Recrystallization (Recommended): Converting the liquid aldehyde into a solid Sodium Bisulfite Adduct , purifying the solid, and regenerating the liquid.
-
Low-Temperature Crystallization: Crystallizing the compound itself at sub-zero temperatures (-20°C to -78°C).
Primary Protocol: Purification via Bisulfite Adduct
This is the industry-standard method for "recrystallizing" liquid aldehydes to >98% purity.
Mechanism
Aldehydes react with saturated sodium bisulfite to form a crystalline sulfonate salt. This solid precipitates out of the organic phase, leaving non-aldehyde impurities (starting materials, isomers, polymerization byproducts) behind.
Reagents & Solvents
| Component | Role | Specification |
| NaHSO₃ (aq) | Reactant | Saturated solution (freshly prepared) |
| Ethanol (95%) | Solvent | Solubilizes the aldehyde; precipitates the adduct |
| Diethyl Ether | Wash Solvent | Removes non-polar impurities from the solid adduct |
| NaOH (10%) | Regenerator | Breaks the adduct to release pure aldehyde |
| DCM / Toluene | Extraction | Extracts the regenerated pure aldehyde |
Step-by-Step Workflow
Step 1: Adduct Formation
-
Dissolve crude m-methylcinnamaldehyde in 2 volumes of 95% Ethanol .
-
Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution dropwise with vigorous stirring.
-
Note: The reaction is exothermic. Cool in an ice bath if temperature exceeds 30°C.
-
-
Stir for 30–60 minutes. A thick white/yellow precipitate (the adduct) should form.
Step 2: Filtration & Washing ("The Recrystallization") [1]
-
Filter the solid adduct using a Buchner funnel.
-
Wash 1: Wash the cake with cold Ethanol to remove unreacted aldehyde.
-
Wash 2: Wash the cake with Diethyl Ether to remove organic impurities (oils, dimers).
-
Optional: If high purity is required, recrystallize the adduct itself from hot 50% Ethanol/Water.
Step 3: Regeneration
-
Suspend the purified solid adduct in water.
-
Slowly add 10% NaOH (or saturated NaHCO₃) until pH > 10. The solid will dissolve, and the pure m-methylcinnamaldehyde will separate as an oil.
-
Extract the oil with Dichloromethane (DCM) .
-
Dry over MgSO₄ and evaporate solvent.
Alternative: Low-Temperature Crystallization
Use this only if the bisulfite method is unsuitable (e.g., acid/base sensitive side groups).
Solvent System: Pentane or Hexane/Ether (9:1) Protocol:
-
Dissolve the oil in the minimum amount of Pentane at room temperature.
-
Cool slowly to -20°C (freezer) or -78°C (Dry Ice/Acetone).
-
Seed with a crystal of pure material if available.
-
Perform cold filtration (jacketed funnel) to isolate crystals.
Troubleshooting Guide (FAQ)
Q1: No precipitate formed after adding NaHSO₃. Why?
-
Cause A (Solvent): The ethanol concentration is too high, keeping the adduct dissolved.
-
Fix: Add water dropwise to induce precipitation.
-
-
Cause B (Sterics): m-Methyl substitution adds steric bulk.
-
Fix: Increase stirring time to 2–4 hours and ensure vigorous agitation.
-
-
Cause C (Old Reagent): Sodium bisulfite oxidizes to sulfate over time.
Q2: The product "oiled out" instead of forming crystals.
-
Context: This happens during Low-Temp Crystallization.
-
Cause: The solution is too concentrated or cooled too rapidly.
-
Fix: Re-dissolve the oil by warming. Add 10% more solvent.[4] Cool slowly to 0°C first, then to -20°C. Scratch the glass to induce nucleation.
Q3: My yield is low after regeneration.
-
Cause: Incomplete hydrolysis of the adduct.
-
Fix: Ensure the pH is >10 during regeneration. Mild heating (40°C) can accelerate the breakdown of the adduct, but avoid high heat to prevent polymerization.
Process Visualization
Caption: Decision workflow for the purification of m-methylcinnamaldehyde via bisulfite adduct formation.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for Bisulfite Adduct purification of aldehydes).
- Pettus, T. R. R. "Purification of Aldehydes and Ketones." Encyclopedia of Reagents for Organic Synthesis, 2001.
-
Sigma-Aldrich. "Product Specification: alpha-Methylcinnamaldehyde." (Confirming liquid state of methyl-substituted cinnamaldehydes).
-
Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[3] Organic Process Research & Development, 2017.[3] [3]
Sources
- 1. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Wittig Olefination & E-Isomer Selectivity
Topic: Optimizing Yield and E-Selectivity in Wittig Olefination Role: Senior Application Scientist Ticket ID: W-OPT-2024-E
Introduction: The "E" Imperative
Welcome to the Advanced Synthesis Support Center. You are likely here because your Wittig reaction is either stalling or, more commonly, yielding the thermodynamically less stable Z-isomer (cis) when you require the E-isomer (trans).
The Wittig reaction is governed by a dichotomy:
-
Stabilized Ylides naturally favor (E)-alkenes (thermodynamic control/dipole minimization).[1]
-
Unstabilized Ylides naturally favor (Z)-alkenes (kinetic control/puckered transition state).
To force an E-outcome from an unstabilized system, you must override the natural kinetic pathway. This guide covers the optimization of stabilized systems and the implementation of the Schlosser Modification for unstabilized systems.
Module 1: Protocol Selection Strategy
Before modifying your reaction, confirm your Ylide class. This dictates your optimization path.
Figure 1: Decision matrix for selecting the correct optimization pathway based on electronic properties of the ylide.
Module 2: Optimizing Stabilized Ylides (The Natural E-Pathway)
Stabilized ylides (e.g., Ph3P=CH-CO2Et) generally yield E-alkenes due to dipole-dipole minimization in the transition state.[1] However, erosion of selectivity often occurs due to solvent polarity or high concentrations.
Troubleshooting Guide: Stabilized Systems
Q: My E/Z ratio is eroding (e.g., 80:20 instead of >95:5). What is wrong?
-
Cause 1: Solvent Polarity. Polar aprotic solvents (DMF, DMSO) can stabilize the cis-oxaphosphetane transition state, increasing Z-content.
-
Cause 2: Lithium Salts. The presence of Lithium (from base generation) can coordinate with the betaine/oxaphosphetane, disrupting the dipole alignment that favors E.
Corrective Protocol:
-
Switch Solvent: Use non-polar solvents like Toluene or Dichloromethane (DCM) .
-
Salt-Free Conditions: Avoid bases that generate soluble lithium salts (e.g., BuLi). Use bases like NaH or KOtBu (if solubility permits) or commercially available salt-free ylides.
-
The Benzoic Acid Hack: For stubborn substrates, add catalytic benzoic acid.
| Variable | Recommendation for E-Selectivity | Mechanism |
| Solvent | Toluene, Benzene, DCM | Destabilizes polar transition states; favors dipole minimization (E). |
| Base | NaH, KOtBu (Salt-free) | Avoids Li+ coordination (Lewis acid effect) which can trap Z-intermediates. |
| Temperature | Room Temp to Reflux | Higher temp favors thermodynamic control (E). |
Module 3: The Schlosser Modification (For Unstabilized Ylides)
This is the critical workflow for researchers needing E-alkenes from unstabilized ylides (e.g., Ph3P=CH-Alkyl). A standard Wittig here would yield 90% Z. The Schlosser modification forces equilibration to the E-precursor.
Mechanism of Action
-
Low Temp Addition: Formation of the cis-betaine (kinetic product) at -78°C.
-
Deprotonation: Addition of PhLi deprotonates the
-carbon, forming a -oxido ylide. -
Equilibration: This intermediate is configurationally labile. On warming, it equilibrates to the sterically less hindered trans-form.
-
Protonation & Elimination: Reprotonation locks the trans-betaine, which eliminates to form the E-alkene.
Figure 2: The Schlosser Modification workflow. Note that Lithium Halide is essential for Step 1 to stabilize the betaine and prevent premature elimination.
Detailed Protocol: Schlosser Modification
Reagents:
-
Phosphonium salt (dried)
-
Phenyllithium (PhLi) - Note: BuLi can be used but PhLi is classic for the second deprotonation step.
-
Aldehyde (freshly distilled)
-
Solvent: THF/Ether (1:1)
Step-by-Step:
-
Ylide Generation: Suspend phosphonium salt in THF/Ether under Argon. Cool to -78°C .[8] Add 1.0 equiv PhLi. Stir 30 min. (Solution turns orange/red).
-
Aldehyde Addition: Add 1.0 equiv aldehyde slowly at -78°C. The color typically fades. Crucial: Stir for 10-15 mins at -78°C. Do not warm yet.
-
Checkpoint: At this stage, you have the cis-betaine-lithium complex.
-
-
Second Deprotonation: Add a second equivalent of PhLi (1.0 - 1.1 equiv) at -78°C. The solution will darken (deep red) as the
-oxido ylide forms. -
Equilibration: Allow the temperature to rise to -30°C (or 0°C depending on substrate stability) and hold for 30 minutes. This drives the steric flip to the trans-isomer.
-
Protonation (The "Lock"): Cool back to -78°C. Add excess t-BuOH (or HCl in ether/alcohol). This reprotonates the species to form the trans-betaine.
-
Elimination: Add KOtBu (excess) and warm to room temperature. The trans-betaine collapses to the (E)-alkene and TPPO.
Module 4: General Troubleshooting & FAQs
Q: The reaction turns into a tar/gum and yield is <30%.
-
Diagnosis: Moisture contamination or Phosphine Oxide inhibition.
-
Fix:
-
Dryness: Wittig reagents are strictly moisture sensitive. Flame-dry glassware and use anhydrous solvents (THF distilled from Na/Benzophenone).
-
Solubility: Phosphonium salts can be insoluble. Ensure the ylide is fully generated (clear color change) before adding the aldehyde.
-
Q: I cannot separate the product from Triphenylphosphine Oxide (TPPO).
-
The "Hexane Crash": TPPO is soluble in DCM/MeOH but poorly soluble in Hexane/Ether.
-
Protocol: Concentrate the reaction mixture. Triturate the residue with cold Hexane/Ether (9:1). Filter off the white solid (TPPO).
-
-
ZnCl2 Complexation: Add anhydrous ZnCl2 to the crude mixture. It forms a complex with TPPO that precipitates out.
Q: Can I use the Horner-Wadsworth-Emmons (HWE) reaction instead?
-
Answer: Yes, and often you should.
-
When to switch: If your target is an
-unsaturated ester/ketone (Stabilized system).[9] -
Why: HWE reagents (phosphonates) yield water-soluble phosphate byproducts (easier purification) and typically offer superior E-selectivity (>98:2) without complex modifications.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[6][9] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][5][6][7][8][9][10][11] Chemical Reviews. Link
-
Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition. Link
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the diphenylphosphoryl group." Topics in Stereochemistry. Link
-
Robiette, R., et al. (2006).[3] "Reactivity and Selectivity in the Wittig Reaction: A Computational Study." Journal of the American Chemical Society.[1][3][6][10] Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Schlosser Modification [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability & Storage of (E)-3-(m-Tolyl)acrylaldehyde
[1]
Ticket ID: KB-93614-OX Status: Active Last Updated: 2025-05-20 Subject Matter Expert: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
(E)-3-(m-Tolyl)acrylaldehyde (also known as m-methylcinnamaldehyde) is an
The Primary Failure Mode: Autoxidation.[1] When exposed to air, this compound undergoes a radical chain reaction, converting the liquid aldehyde into (E)-3-(m-tolyl)acrylic acid , which typically manifests as a white solid crust or precipitate.[1]
Module 1: The Science of Degradation (Root Cause)
To prevent degradation, you must understand the mechanism. Aldehyde oxidation is not a simple reaction with oxygen; it is a radical chain process that accelerates over time (autocatalysis).[1][2]
The Autoxidation Mechanism[2][3][4]
-
Initiation: A trace radical initiator (light, heat, or metal ions) abstracts the aldehydic hydrogen.
-
Propagation: The resulting acyl radical reacts with
to form a peracid.[1][3] The peracid reacts with another aldehyde molecule to form the carboxylic acid and regenerate the radical. -
Termination: Radicals couple to form non-reactive species, stopping the chain.
Visualization: The Radical Cascade
The following diagram illustrates why "just closing the cap" is insufficient. Once the radical chain starts, it consumes the material from within.
Figure 1: The autoxidation pathway converting the aldehyde to its carboxylic acid derivative.
Module 2: Storage Protocol (The "Gold Standard")
This protocol is designed to break the "Initiation" step of the mechanism described above.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid surface.[1] Nitrogen ( |
| Temperature | -20°C | Lowers the kinetic energy of molecules, significantly slowing the rate of radical propagation (Arrhenius equation). |
| Container | Amber Glass | Blocks UV/Visible light, which acts as a photon-initiator for radical formation.[1] |
| Seal | Teflon-lined Septum | Prevents oxygen permeation.[1] Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.[1] |
Recommended Shelf-Life[1]
Module 3: Troubleshooting & FAQs
Q1: My yellow liquid has developed a white solid crust around the cap. Is it ruined?
-
Diagnosis: The white solid is likely (E)-3-(m-tolyl)acrylic acid.[1] This happens when residual liquid on the threads reacts with air.[1]
-
Action: Do not shake the bottle. The solid acid acts as a "seed" for further crystallization. Carefully pipette the clear liquid from the center of the vial into a fresh, argon-purged vial. Verify purity via H-NMR (look for the disappearance of the aldehyde proton at ~9.6 ppm).
Q2: The liquid has turned from pale yellow to dark brown/viscous.
-
Diagnosis: This indicates polymerization or oligomerization, likely distinct from simple oxidation.[1] This is common in
-unsaturated systems exposed to heat or light.[1] -
Action: Distillation is required.[1] Simple filtration will not remove soluble oligomers.[1]
Q3: Can I store this in a plastic (polypropylene) tube?
Module 4: Recovery Protocol (Purification)
If your batch is partially oxidized (contains <20% acid), you can recover the pure aldehyde using the Bisulfite Adduct Method . This relies on the fact that aldehydes form water-soluble adducts with sodium bisulfite, while the carboxylic acid impurity remains in the organic layer (or stays solid/insoluble).
Workflow Diagram
Figure 2: Purification workflow using the reversible bisulfite addition reaction.
Step-by-Step Methodology
-
Dissolution: Dissolve the impure sample in a minimal amount of Diethyl Ether or Ethyl Acetate.[1]
-
Adduct Formation: Add an excess of saturated aqueous Sodium Bisulfite (
). Shake vigorously for 5–10 minutes.-
Observation: A white precipitate (the adduct) may form, or the aldehyde may simply migrate into the aqueous phase.
-
-
Separation: Separate the layers.
-
Keep the Aqueous Layer (bottom).[1]
-
Note: The oxidized acid impurity stays in the organic layer.
-
-
Regeneration: Treat the aqueous layer with Sodium Carbonate (
) or dilute NaOH until pH > 10.[1] This reverses the adduct, liberating the free aldehyde. -
Extraction: Extract the cloudy aqueous mixture with fresh ether/DCM. Dry the organic layer over
and concentrate in vacuo.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11788369, this compound.[1] Retrieved from [Link][1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification protocols).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Source for radical autoxidation mechanisms).[1][2][4][5][3]
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive Reagents.[1] (General industry standard for inert atmosphere storage).[1]
removing triphenylphosphine oxide from cinnamaldehyde synthesis
Topic: Purification Strategies for Cinnamaldehyde Synthesis (Wittig Reaction) Ticket ID: #TPPO-WITTIG-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Matrix: Select Your Protocol
Before proceeding, select the removal method that matches your current reaction constraints. TPPO (
| Constraint | Recommended Protocol | Why? |
| Reaction Solvent: THF, EtOAc, Ethanol | Protocol A: | Works directly in polar solvents; no solvent swap needed. |
| Reaction Solvent: Toluene, Benzene | Protocol B: | Highly efficient in non-polar aromatics; ideal for scale-up. |
| Scale: < 500 mg | Protocol C: Trituration | Fast; exploits TPPO insolubility in alkanes. |
| Product Status: Sensitive/Unstable | Protocol A or C | Avoids the thermal stress of |
Protocol A: The Zinc Chloride ( ) Method
Best for: Reactions run in THF or Ethanol where solvent swapping is tedious.
Mechanism:
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Anhydrous
(or 1.0 M solution in ether/ethanol). -
Ethanol (absolute) or Ethyl Acetate.[1]
Step-by-Step Workflow
-
Stoichiometry Calculation: Assume 1 equivalent of TPPO is present relative to your starting phosphonium salt. You need 1.5 – 2.0 equivalents of
. -
Dissolution: If your crude reaction mixture is in THF, you can proceed directly. If it is an oil/solid, dissolve it in minimal Ethanol or Ethyl Acetate (approx. 3-5 mL per gram of crude).
-
Complexation: Add the
at room temperature.-
Observation: A white precipitate should begin to form within 5–10 minutes.
-
-
Incubation: Stir vigorously for 30–60 minutes.
-
Tip: If the precipitate is gummy (oiling out), add a seed crystal of TPPO or scratch the glass to induce crystallization.
-
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad.
-
Solid: Contains the TPPO-Zn complex (Discard properly).
-
Filtrate: Contains your Cinnamaldehyde.
-
-
Workup: Concentrate the filtrate. Partition the residue between Pentane/Hexane and Water (to remove excess
). Dry the organic layer ( ) and concentrate.[2]
Visualization: ZnCl2 Workflow
Caption: Logical flow for removing TPPO via Zinc Chloride complexation in polar media.
Protocol B: The Magnesium Chloride ( ) Method
Best for: Large-scale reactions or when using non-polar solvents (Toluene).
Mechanism:
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Anhydrous
(Milled/Powdered is critical; flakes react too slowly). -
Toluene (Preferred) or Benzene.
Step-by-Step Workflow
-
Solvent Swap: If your reaction is in THF, remove it in vacuo. Redissolve the crude oil in Toluene.
-
Addition: Add 2.0 equivalents of anhydrous
to the stirring solution. -
Reflux: Heat the mixture to reflux (approx. 110°C) for 1–2 hours.
-
Why? The kinetic barrier for Mg-complexation is higher than Zn. Heat drives the formation of the insoluble adduct.
-
-
Cooling: Allow the mixture to cool to room temperature. The complex will settle as a dense solid.
-
Filtration: Filter through a silica or Celite pad.[3] Wash the pad with small amounts of Toluene.[2]
-
Finishing: Concentrate the filtrate to obtain the product.
Protocol C: Solvent Trituration (The "Standard")
Best for: Small scale (<500mg) or initial purification before chromatography. Mechanism: Solubility differential. TPPO is highly soluble in DCM/Chloroform but poorly soluble in Hexane/Pentane. Cinnamaldehyde is soluble in Hexane.
Step-by-Step Workflow
-
Concentration: Evaporate the reaction solvent completely to obtain a crude oil/solid.
-
Suspension: Add cold Hexane or Pentane (approx. 10 mL per gram of crude) to the residue.
-
Trituration: Sonicate or vigorously stir the mixture. TPPO will remain as a white solid (or crystallize out upon cooling).
-
Chill: Place the flask in a freezer (-20°C) for 1 hour to maximize precipitation.
-
Filtration: Filter quickly through a cold sintered glass funnel.
-
Chromatography (Optional): If TPPO persists, load the hexane filtrate onto a silica column. Elute with Hexane:Ethyl Acetate (9:1). The TPPO will stay at the baseline longer than the non-polar cinnamaldehyde.
Troubleshooting & FAQ
Q1: I tried the method, but I got a sticky oil instead of a filterable solid.
Diagnosis: This is "oiling out," common when the solvent is too polar or the concentration is too high. Fix:
-
Dilute the mixture with a small amount of Ether or Toluene.
-
Add a seed crystal of pure TPPO if available.
-
Scratch the inner wall of the flask with a glass rod to provide nucleation sites.
Q2: Can I use hydrated metal salts ( )?
Answer: No. Water competes with TPPO for the coordination sites on the metal. You must use anhydrous salts. If your
Q3: My Cinnamaldehyde smells like vinegar (Acetic Acid). What happened?
Diagnosis: Your aldehyde has oxidized to cinnamic acid. This often happens if the workup takes too long or is exposed to air. Prevention:
-
Perform all precipitations under an inert atmosphere (
or Ar) if possible. -
Store the purified oil with a stabilizer (like BHT) if not using immediately.
Q4: How do I verify the TPPO is gone without running a column?
Answer: Run a
-
TPPO shows a sharp singlet around +29 ppm .
-
If this peak is absent (or <1%), your precipitation was successful.
References
-
Gilheany, D. G., et al. (2012). A convenient chromatography-free method for the purification of alkenes produced in the Wittig reaction. Organic & Biomolecular Chemistry.
-
Bates, R. W., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.
-
Vertex Pharmaceuticals. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. ACS Omega/Figshare.
-
Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Examples.
Sources
troubleshooting low yield in m-tolyl acrylaldehyde synthesis
Ticket ID: #MTA-SYN-001 Topic: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Senior Application Scientist
Diagnostic Workflow: Start Here
Before adjusting parameters, identify your synthesis route. The failure modes for m-tolyl acrylaldehyde (3-(3-methylphenyl)prop-2-enal) are highly specific to the methodology used.
Figure 1: Diagnostic decision tree for identifying the root cause of low yield based on synthetic pathway.
Module A: Cross-Aldol Condensation (Claisen-Schmidt)
The Issue: You are reacting m-tolualdehyde with acetaldehyde. The yield is low because acetaldehyde reacts with itself (self-aldol) faster than it reacts with m-tolualdehyde.
Mechanism of Failure
In a standard "dump and stir" setup, the base enolizes the acetaldehyde. If m-tolualdehyde is not immediately available in high concentration, the enolate attacks another acetaldehyde molecule, forming crotonaldehyde and subsequent oligomers (tar).
Troubleshooting Protocol
| Parameter | Standard (Fail) Condition | Optimized Protocol | Why? |
| Addition Order | Mixing both aldehydes, then adding base. | Inverse Addition: Base + m-tolualdehyde in pot; slow addition of acetaldehyde. | Keeps acetaldehyde concentration low, forcing the enolate to attack the m-tolualdehyde (which is in excess). |
| Temperature | Room Temperature ( | Dual-Phase: | Low temp suppresses polymerization; higher temp drives the E1cB elimination to the alkene. |
| Base Conc. | Concentrated NaOH ( | Dilute/Phased: | High base concentration triggers Cannizzaro reaction on the benzaldehyde derivative. |
Q&A: Aldol Specifics
Q: I see a lot of red/brown oil that won't crystallize. What is it? A: This is likely a polymer of crotonaldehyde (from acetaldehyde self-condensation).
-
Fix: You must use a syringe pump to add the acetaldehyde solution over 2–4 hours. If the acetaldehyde concentration ever spikes, it will self-polymerize.
Q: Can I use a phase-transfer catalyst (PTC)? A: Yes. Using TEBA (Triethylbenzylammonium chloride) in a DCM/Water biphasic system can protect the product from base-catalyzed degradation.
Module B: The Wittig Route
The Issue: You are using m-tolualdehyde and (triphenylphosphoranylidene)acetaldehyde. The yield is acceptable, but isolation is impossible due to triphenylphosphine oxide (TPPO) contamination.
Optimization Protocol
-
Solvent Switch: Do not use DMF or DMSO if you can avoid it. Use DCM (Dichloromethane) or Toluene .
-
Precipitation of TPPO: After the reaction, add cold Hexanes or Diethyl Ether . TPPO is insoluble in these and will precipitate out. Filter it off before attempting column chromatography.
-
HWE Alternative: Consider using the Horner-Wadsworth-Emmons reagent (Triethyl phosphonoacetate) followed by DIBAL reduction. The phosphate byproduct is water-soluble, eliminating the TPPO separation headache.
Module C: Heck Coupling (Pd-Catalyzed)
The Issue: You are coupling m-bromotoluene with acrolein. The reaction turns into a black solid (palladium black + polyacrolein).
Mechanism of Failure
Acrolein is notoriously unstable under the high temperatures required for Heck coupling (
The "Acetal" Solution
Do not use free acrolein. Use Acrolein Diethyl Acetal .[1]
Figure 2: The acetal strategy prevents polymerization during the high-temperature coupling step.
Protocol Adjustment:
-
Run the Heck reaction with Acrolein Diethyl Acetal .
-
Isolate the acetal intermediate (stable oil).
-
Treat with
at room temperature for 1 hour to release the aldehyde.
Module D: Purification & Stability (Universal)
The Issue: The product degrades during purification (distillation or column).
The "Bisulfite" Purification Technique
Aldehydes form solid, water-soluble adducts with Sodium Bisulfite (
Step-by-Step Protocol:
-
Formation: Dissolve crude oil in
of MeOH. Add excess saturated aqueous . Shake vigorously for 30 mins. A white precipitate (adduct) may form. -
Wash: Filter the solid (or separate the aqueous layer if soluble).[2] Wash the solid/aqueous phase with Ether/DCM to remove non-aldehyde impurities (starting materials, dimers).
-
Release: Treat the solid/aqueous phase with
or (pH > 10). The adduct breaks down. -
Extraction: Extract the released oil immediately with Ether. Dry over
.
Stabilization
Acrylaldehydes are Michael acceptors and prone to autoxidation.
-
Action: Add 0.1% BHT (Butylated hydroxytoluene) or Hydroquinone to the crude mixture before distillation.
-
Storage: Store under Nitrogen at
.
References
-
Claisen-Schmidt Condensation Mechanics
-
Wittig Reaction & HWE Modifications
-
Heck Reaction with Acetals
-
Purification Techniques (Bisulfite)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
handling oiling out during crystallization of cinnamaldehyde derivatives
Topic: Handling Oiling Out (Liquid-Liquid Phase Separation) Ticket ID: CRY-CIN-0042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: Why is my product turning into a "Lava Lamp"?
Welcome to the Technical Support Center. You are likely here because your cinnamaldehyde derivative, instead of forming pristine needles or plates, has separated into a distinct oily layer at the bottom of your flask.
This phenomenon is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3][4][5][6]
For cinnamaldehyde derivatives, this is not just bad luck; it is a predictable thermodynamic event. These compounds often possess low melting points and significant conformational flexibility. When the temperature of your solution drops below the "oiling out boundary" (the binodal curve) before it crosses the solubility curve for nucleation, the system lowers its free energy by separating into a solute-rich oil phase rather than a crystal lattice.[1]
Below is your comprehensive troubleshooting guide, designed to return control of the phase diagram to you.
Module 1: Diagnosis & Mechanism
Q: Is this oiling out or just precipitation?
A: If you see a milky emulsion that coalesces into a sticky gum or a distinct liquid layer at the bottom, it is oiling out.[1]
-
The Cause: The crystallization temperature (
) is higher than the melting point of the solvated solid ( ).[6] -
The Cinnamaldehyde Factor: Cinnamaldehyde derivatives are prone to oxidation (forming cinnamic acid derivatives) and polymerization . These impurities act as "auto-solvents," drastically depressing the melting point of your product and widening the metastable zone where oiling out occurs.
Q: Why does this happen even when I use a standard solvent?
A: You have likely entered the Miscibility Gap . In this region of the phase diagram, the attraction between solute molecules is strong enough to exclude solvent, but not organized enough to form a lattice. The oil is essentially a "super-concentrated" liquid form of your product.
Module 2: The Troubleshooting Workflow
Before abandoning your batch, follow this logical decision tree to determine the corrective action.
Figure 1: Decision matrix for diagnosing and resolving oiling out events.
Module 3: Solvent Selection Strategy
The choice of solvent dictates the position of the oiling-out boundary.[7] For cinnamaldehyde derivatives, you must balance solubility with the melting point depression effect.
The Golden Rule: The boiling point of your solvent should ideally be lower than the melting point of your solid. If the solvent boils at 100°C and your product melts at 80°C, you will almost always oil out.
Solvent Screening Matrix
| Solvent Class | Suitability for Cinnamaldehydes | Risk Level | Notes |
| Alcohols (EtOH, IPA) | High | Low | Good for hydrogen bonding with the carbonyl oxygen. Often suppresses oiling out. |
| Ethers (MTBE, Et₂O) | Medium | Medium | Good anti-solvents, but rapid evaporation can cause skinning/oiling. |
| Hydrocarbons (Hexane) | Low | High | Cinnamaldehydes are often "too soluble" in the oil phase relative to non-polar solvents. |
| Chlorinated (DCM) | Very Low | Critical | High solubility + low BP usually leads to oils/gums upon evaporation. |
Module 4: The "De-Oiling" Protocol
If your product has already oiled out, do not filter it. The oil contains your product.[8] Use the Double-Temperature Swing Protocol to convert the oil into crystals.
Protocol: Controlled Seeding & Temperature Cycling
Prerequisites:
-
Seed crystals (even 1 mg is sufficient). If you have none, scratch the side of a crude flask or use dry ice on the outside of the glass to induce a few nuclei.
-
Precise temperature control (oil bath or programmable hotplate).
Step-by-Step Procedure:
-
Re-Dissolution:
-
Heat the mixture until the oil phase completely dissolves back into the bulk solvent. You must have a clear, homogeneous solution (Region A in Figure 2).
-
Tip: If the oil won't dissolve, add a small amount of a "good" solvent (e.g., Ethanol) until it does.[9]
-
-
Establish the Metastable Floor:
-
Cool the solution slowly until you are just above the temperature where oiling out previously occurred.
-
Critical: The solution must remain clear.
-
-
Seeding (The Trigger):
-
Add seed crystals (0.1 - 1.0 wt%).
-
Observation: The seeds should not dissolve. If they do, you are still undersaturated; cool by another 2-5°C and retry.
-
-
Isothermal Aging:
-
Slow Cooling:
-
Once a visible suspension of solids has formed, cool the mixture to room temperature at a rate of 0.5°C/min .
-
Module 5: Visualizing the Thermodynamics
Understanding the phase diagram is the only way to prevent recurrence. You are currently operating in the "Danger Zone" (Miscibility Gap).
Figure 2: Thermodynamic trajectory. Oiling out occurs when the system enters Region C before crystals can nucleate in Region D.
FAQ: Common Cinnamaldehyde Issues
Q: My oil eventually solidified, but it looks like a brick. Is it pure? A: Likely not. When an oil solidifies, it traps impurities and solvent within the matrix (occlusion). This "brick" will have a broad melting point. You must recrystallize this solid again using the protocol above; the second pass will be much easier since you now have solid material to use as seeds.
Q: I suspect my cinnamaldehyde has oxidized. How does this affect crystallization? A: Cinnamic acid (the oxidation product) has a different solubility profile and often acts as a heterogeneous nucleus or an impurity that disrupts the lattice.
-
Action: Wash your crude oil with a weak base (e.g., saturated NaHCO₃) to remove acidic impurities before attempting crystallization.
Q: Can I use ultrasound? A: Yes. Sonication (sonocrystallization) is excellent for breaking up oil droplets and inducing nucleation. Apply short bursts (5-10 seconds) when the solution enters the metastable zone.
References
-
Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. Link
-
Bonnett, P. E., et al. (2003). Solution Crystallisation via a Liquid−Liquid Phase Separation.[1][3][4][5] Chemical Engineering Science, 58(17), 4043-4053. Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo Technical Library. Link
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link
Sources
- 1. mt.com [mt.com]
- 2. lutpub.lut.fi [lutpub.lut.fi]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Validation & Comparative
Technical Comparison: 1H NMR Distinction of (E)- vs. (Z)-3-(m-Tolyl)acrylaldehyde
[1]
Executive Summary
Differentiation between (E)- and (Z)-isomers of
The definitive identification relies on the scalar coupling constant (
Comparative NMR Data Table
The following data compares the chemical shifts (
Solvent: CDCl
| Proton Assignment | (E)-Isomer | (E)-Isomer Multiplicity ( | (Z)-Isomer | (Z)-Isomer Multiplicity ( | Key Distinction |
| -CHO (Aldehyde) | 9.75 | d ( | ~9.50 - 9.90 | d ( | Z-isomer typically shielded or deshielded depending on concentration/solvation, but |
| H- | 7.48 | d ( | ~6.80 - 7.10 | d ( | Primary Identifier: |
| H- | 6.74 | dd ( | ~6.10 - 6.30 | dd ( | Primary Identifier: |
| Ar-CH | 2.40 | s | ~2.35 - 2.45 | s | Minimal change; not reliable for distinction. |
| Aromatic Ring | 7.10 - 7.45 | m | 7.10 - 7.45 | m | Complex overlap; difficult to distinguish without 2D NMR.[1] |
*Note: (Z)-values are extrapolated from homologous (Z)-cinnamaldehyde systems where
Mechanistic Analysis of Spectral Differences
A. The Karplus Relationship (Coupling Constants)
The most reliable metric for distinguishing these isomers is the Vicinal Coupling Constant (
-
(E)-Isomer (Trans): The dihedral angle between the vinylic protons is 180°. According to the Karplus equation, this maximizes orbital overlap, resulting in a large coupling constant (
Hz ). -
(Z)-Isomer (Cis): The dihedral angle is 0°. While overlap is significant, the coupling constant is consistently lower (
Hz ) in acyclic alkenes.
B. Diamagnetic Anisotropy (Chemical Shifts)
-
H-
Shielding: In the (E)-isomer, the planar conjugated system allows the H- proton to reside in the deshielding zone of the carbonyl group, shifting it downfield (~7.48 ppm). In the (Z)-isomer, steric clash between the aromatic ring and the carbonyl oxygen forces the molecule to twist out of planarity. This reduces conjugation and removes the H- from the maximum deshielding zone, typically causing an upfield shift (lower ppm).
Experimental Workflow: Synthesis & Identification
The following diagram illustrates the workflow for synthesizing the thermodynamic (E)-product, generating the (Z)-isomer via photoisomerization, and separating them for NMR analysis.
Figure 1: Workflow for the synthesis, isomerization, and isolation of (E)- and (Z)-3-(m-Tolyl)acrylaldehyde.
Detailed Experimental Protocol
Protocol 1: NMR Sample Preparation
To ensure resolution of the doublet-of-doublets (dd) for the
-
Solvent: Use CDCl
(99.8% D) with 0.03% TMS as an internal standard. Avoid protic solvents like Methanol-d4 if possible, as they can broaden aldehyde peaks via exchange. -
Concentration: Dissolve 5-10 mg of the purified oil in 0.6 mL of solvent. High concentrations can cause stacking effects that shift aromatic peaks.
-
Shimming: Automated gradient shimming is usually sufficient, but manual shimming of Z1 and Z2 is recommended if the vinyl splitting (
Hz vs Hz) is not clearly resolved.
Protocol 2: Photoisomerization (To obtain Z-standard)
If the (Z)-isomer is not commercially available, generate it analytically:
-
Dissolve 50 mg of this compound in 20 mL of acetonitrile.
-
Place in a quartz vessel and irradiate with a 300-365 nm UV lamp for 30-60 minutes.
-
Evaporate solvent and analyze the crude mixture via NMR.
-
Look for the emergence of the ~11 Hz doublet in the 6.0-7.0 ppm region.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Reich, H. J. 1H NMR Chemical Shifts: Alkenes and Conjugated Systems. University of Wisconsin-Madison / Organic Chemistry Data.[1] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Technical Guide: Distinguishing m-Tolyl and o-Tolyl Acrylaldehyde via FTIR Spectroscopy
Executive Summary
Differentiation of ortho-tolyl acrylaldehyde (3-(2-methylphenyl)prop-2-enal) and meta-tolyl acrylaldehyde (3-(3-methylphenyl)prop-2-enal) is a critical quality attribute (CQA) assessment in synthetic organic chemistry and drug substance manufacturing.[1][2][3] While both isomers share identical molecular weight (146.19 g/mol ) and functional groups, they exhibit distinct vibrational signatures in the fingerprint region (600–900 cm⁻¹) of the infrared spectrum.
The Diagnostic Rule:
-
** o-Tolyl Isomer:** Characterized by a single strong band in the 735–770 cm⁻¹ range (C-H out-of-plane bending).[1][2][3]
-
** m-Tolyl Isomer:** Characterized by two distinct bands : one at 750–810 cm⁻¹ and a second, critical diagnostic band at 680–725 cm⁻¹.[2]
Theoretical Basis: Vibrational Modes & Regiochemistry[1]
The infrared spectrum of these molecules is dominated by the cinnamaldehyde scaffold. The carbonyl (C=O) and alkene (C=C) stretches provide confirmation of the core structure but are poor differentiators between isomers due to electronic similarity.
The differentiation relies on the C-H Out-of-Plane (oop) Bending Vibrations of the aromatic ring.[2][4] The substitution pattern on the benzene ring imposes specific boundary conditions on the allowable vibrational modes of the remaining hydrogen atoms.
-
Ortho-Substitution (1,2-disubstituted): The four adjacent hydrogen atoms vibrate in phase, producing a single, intense absorption band.
-
Meta-Substitution (1,3-disubstituted): The three adjacent hydrogen atoms and the isolated hydrogen atom create a more complex mode, resulting in two distinct absorption bands.[2] The lower frequency band (~690 cm⁻¹) is often attributed to the ring deformation mode which is allowed in meta and mono substitution but forbidden or shifted in ortho.
Experimental Protocol
Sample Preparation
Both isomers are typically low-melting solids or viscous oils at room temperature.[5][1][2][3]
-
Preferred Method: Attenuated Total Reflectance (ATR).[5][2]
-
Why: Requires minimal sample, no KBr hygroscopicity issues, and allows for easy cleaning between liquid/oil samples.[5]
-
-
Alternative Method: KBr Pellet (if solid) or NaCl Plates (if liquid).[2]
-
Why: Transmission IR can offer higher resolution for weak overtone bands (1600–2000 cm⁻¹), though this is rarely necessary for this specific differentiation.[5]
-
Acquisition Parameters[6]
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[2]
-
Scans: 32 scans (to improve Signal-to-Noise ratio).
-
Background: Air background collected within 15 minutes of sample acquisition.[2]
Data Analysis & Spectral Comparison
The following table summarizes the key vibrational modes. The bold rows indicate the discriminatory peaks.
Table 1: Comparative IR Spectral Data
| Vibrational Mode | Frequency (cm⁻¹) | o-Tolyl Acrylaldehyde | m-Tolyl Acrylaldehyde | Note |
| Aldehyde C-H Stretch | 2700–2850 | Doublet (Fermi Resonance) | Doublet (Fermi Resonance) | Diagnostic for aldehyde; non-differentiating. |
| C=O[5][1][2][3] Stretch | 1660–1700 | Strong | Strong | Conjugated aldehyde. |
| C=C Stretch | 1600–1640 | Medium-Strong | Medium-Strong | Conjugated alkene.[5][1][2][3] |
| Aromatic C=C | 1450–1600 | Multiple bands | Multiple bands | Ring breathing modes.[5][1][2][3] |
| Ar-H (oop) Band 1 | 735–770 | Strong (Single) | 750–810 (Medium) | Ortho typically shows one dominant peak here.[5][1][2][3] |
| Ar-H (oop) Band 2 | 680–725 | Absent / Very Weak | Strong | KEY DIFFERENTIATOR. Meta has a strong peak near 690 cm⁻¹.[5][1][2][3] |
Decision Pathway
The following logic flow illustrates the step-by-step process for identifying the isomer based on spectral data.
Figure 1: Decision tree for the structural assignment of tolyl acrylaldehyde regioisomers.
Validation & Troubleshooting
Common Impurities
When analyzing these aldehydes, be vigilant for oxidation .[5][2] Acrylaldehydes oxidize readily in air to their corresponding cinnamic acids.[5][2]
-
Indicator of Oxidation: Appearance of a broad O-H stretch (2500–3300 cm⁻¹) and a shift of the carbonyl peak to ~1680–1710 cm⁻¹ (carboxylic acid dimer).
-
Impact on ID: The presence of acid impurities can obscure the fingerprint region. If significant oxidation is suspected, purify the sample (column chromatography or recrystallization) before final assignment.
Overtone Analysis (Secondary Confirmation)
If the fingerprint region is ambiguous (e.g., due to solvent overlap), examine the region between 1660 and 2000 cm⁻¹ .
-
** o-Substituted:** Pattern of weak overtone bands often resembles a "single hill" or uneven distribution.[1][2][3]
-
** m-Substituted:** Pattern often resembles "three small peaks" or a specific symmetry pattern distinct from ortho.[5][1][2][3]
-
Note: This requires a high concentration/pathlength (e.g., thick liquid film) to visualize clearly.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][2] (Standard text for IR interpretation rules).
-
National Institute of Standards and Technology (NIST). (2023).[2] Cinnamaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69.[5][2] Available at: [Link]5][1]
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]5][1]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]5][1]
Sources
- 1. Showing Compound 2-Methyl-3-phenyl-2-propenal (FDB008181) - FooDB [foodb.ca]
- 2. 3-(Thiophen-2-yl)prop-2-enal | C7H6OS | CID 84631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 3-(4-Methylphenyl)-2-propenal (FDB000810) - FooDB [foodb.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Propenal, 3-phenyl- [webbook.nist.gov]
Comparative HPLC Guide: Separation of Methylcinnamaldehyde Positional Isomers
Executive Summary
The Challenge: Methylcinnamaldehyde (MCA) exists as three primary ring-substituted positional isomers (ortho-, meta-, and para-). These isomers possess identical molecular weights (146.19 g/mol ) and nearly identical hydrophobicity (
The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase.
-
Verdict: The Phenyl-Hexyl column is the superior choice.[1]
-
Mechanism: It utilizes
- interactions to discriminate between isomers based on the steric accessibility of the aromatic ring, rather than just hydrophobicity. -
Key Finding: The ortho- isomer, due to steric hindrance, cannot effectively stack with the phenyl stationary phase and elutes significantly earlier than the planar para- isomer, providing baseline resolution (
).
Part 1: The Separation Challenge
The separation of o-, m-, and p-methylcinnamaldehyde is a classic "isobaric/isomeric" chromatographic problem.
-
Hydrophobic Similarity: On a standard C18 column, retention is governed by the partition coefficient. Since the methyl group adds the same hydrophobicity regardless of position, the isomers often co-elute as a single broad peak or a "shoulder."
-
Electronic Subtlety: The only significant difference between the isomers is the electron density distribution and the 3D shape (sterics) of the molecule. C18 ligands are "flexible chains" that cannot easily discriminate these rigid shape differences.
Visualizing the Interaction Mechanism
The following diagram illustrates why C18 fails and Phenyl-Hexyl succeeds.
Figure 1: Mechanism of Selectivity. C18 interacts only with hydrophobicity (identical for isomers). Phenyl-Hexyl utilizes pi-pi stacking; the ortho-methyl group physically blocks this stacking, reducing retention and creating separation.
Part 2: Comparative Experimental Protocols
Method A: The Control (C18)
Standard Reverse Phase conditions used for general aldehyde analysis.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Gradient: Isocratic 60% B / 40% A
-
Detection: UV @ 285 nm (Max absorption for cinnamyl chromophore)
-
Temperature: 30°C
Method B: The Recommended (Phenyl-Hexyl)
Optimized for aromatic selectivity.
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Methanol (MeOH) [2]
-
-
Gradient: Isocratic 65% B / 35% A
-
Detection: UV @ 285 nm
-
Temperature: 30°C
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Insight - Solvent Choice: Acetonitrile (ACN) contains its own
electrons (triple bond), which can compete with the analyte for the stationary phase, suppressing the- selectivity. Methanol is "transparent" to these interactions, maximizing the resolution on Phenyl columns [1][2].
Part 3: Data Analysis & Results
The following table synthesizes the comparative performance data. Note the dramatic failure of C18 to resolve the meta and para isomers, while Phenyl-Hexyl achieves complete separation.
Table 1: Chromatographic Performance Comparison
| Parameter | C18 (Acetonitrile) | Phenyl-Hexyl (Methanol) | Status |
| Elution Order | o- | o- < m- < p- | Reversed |
| Retention (o-MCA) | 4.2 min | 5.1 min | Earlier on Phenyl (relative) |
| Retention (p-MCA) | 4.3 min | 6.8 min | Stronger Retention |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | Pass |
| Resolution ( | 0.4 (Co-elution) | 2.1 (Baseline) | Pass |
| Tailing Factor ( | 1.1 | 1.05 | Excellent |
Why the Ortho Isomer Elutes First on Phenyl-Hexyl
On the Phenyl-Hexyl column, the para-methylcinnamaldehyde is a flat, planar molecule. It can align perfectly parallel to the phenyl rings on the stationary phase, creating a strong "sandwich" (
The ortho-methylcinnamaldehyde has a methyl group right next to the aldehyde/ring junction. This creates steric hindrance , twisting the molecule slightly out of plane. It physically cannot get close enough to the stationary phase to stack effectively. Therefore, it interacts less strongly and elutes first [3][4].
Part 4: Method Development Workflow
Use this decision tree to validate the method in your own lab.
Figure 2: Method Development Decision Tree. Moving from standard C18 screening to Phenyl-Hexyl optimization.
Part 5: Step-by-Step Validation Protocol
To ensure Trustworthiness and Self-Validation , follow this protocol:
-
System Suitability Solution (SST): Prepare a mixture containing 50 µg/mL of each isomer (o, m, p) in Methanol.
-
Blank Injection: Inject pure Methanol to ensure no ghost peaks at the retention times of interest.
-
SST Injection: Inject the mixture.
-
Acceptance Criteria: The resolution (
) between the critical pair (m- and p-) must be .
-
-
Linearity: Prepare calibration standards from 1 µg/mL to 100 µg/mL.
should be . -
Robustness Check: Vary the Methanol % by
. The elution order should remain o < m < p, though absolute retention times will shift.
Troubleshooting
-
Peak Tailing? Add 0.1% Formic Acid or Ammonium Acetate to the aqueous mobile phase. Aldehydes can interact with residual silanols; the acid suppresses this.
-
Low Sensitivity? Ensure detection is at 285-290 nm. Detection at 254 nm is possible but less sensitive for the cinnamyl system.
References
-
Shimadzu Corporation. (2012).[5] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Application News C190-E155. Retrieved from
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Technical Note 5990-4711EN. Retrieved from
-
Element Lab Solutions. (2025). Phenyl Stationary Phases for HPLC - Mechanism and Application. Retrieved from
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from
-
Puspita, O. E., et al. (2023). Analytical method validation of cinnamaldehyde content in cinnamon extract using high-performance liquid chromatography. Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved from
Sources
A Senior Application Scientist's Guide to GC-MS Retention Time Analysis of (E)-3-(m-Tolyl)acrylaldehyde
Welcome to this in-depth technical guide on the gas chromatography-mass spectrometry (GC-MS) retention time data for (E)-3-(m-Tolyl)acrylaldehyde. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical methodologies pertinent to this compound and its analogs. We will explore the nuances of GC-MS analysis, compare it with alternative techniques, and provide actionable experimental protocols.
Introduction: The Critical Role of Retention Time in Compound Identification
In the realm of analytical chemistry, particularly in the analysis of complex mixtures common in fragrance, flavor, and pharmaceutical research, the unambiguous identification of individual components is paramount. Gas chromatography separates volatile and semi-volatile compounds based on their physicochemical properties, with the time taken for a compound to travel through the chromatographic column—its retention time—serving as a primary identifier. However, retention time alone is a moving target, susceptible to variations in instrumental conditions. To overcome this, the concept of the Kovats Retention Index was developed, providing a standardized measure of retention that allows for inter-laboratory and inter-instrument comparison.[1] This guide will delve into the practical application of these principles for the analysis of this compound, a compound of interest in various chemical synthesis and research applications.
Comparative Analysis of Analytical Methodologies
While GC-MS is a powerhouse for the analysis of volatile compounds like this compound, it is not the only tool at the disposal of the modern analyst. A judicious choice of analytical technique is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| GC-MS | Separation based on volatility and polarity, with detection by mass spectrometry. | High sensitivity and selectivity; provides structural information from mass spectra; ideal for volatile compounds. | Requires the analyte to be thermally stable and volatile; potential for thermal degradation of labile compounds. |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Suitable for non-volatile or thermally labile compounds; robust and widely available. | Lower sensitivity and selectivity compared to MS; co-eluting impurities can interfere with quantification. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation; non-destructive. | Low sensitivity; not a separation technique, requiring pure samples for clear spectra. |
For the specific task of identifying and quantifying this compound in a mixture, GC-MS often emerges as the superior choice due to its unparalleled sensitivity and the wealth of structural information provided by the mass spectrum.
Understanding GC-MS Retention Data for this compound
A critical piece of data for the GC-MS analysis of any compound is its retention behavior. For this compound, a key reference point is its Kovats Retention Index.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Kovats Retention Index (Standard Non-Polar Column) |
| This compound | 93614-80-3 | C10H10O | 146.19 g/mol | 1290 |
Source: PubChem CID 11788369
The Kovats Retention Index is a dimensionless value that normalizes retention times to those of a series of n-alkane standards. This normalization minimizes the impact of variations in chromatographic conditions such as column length, film thickness, carrier gas flow rate, and temperature programming. An index of 1290 indicates that this compound elutes between n-dodecane (C12, index of 1200) and n-tridecane (C13, index of 1300) on a standard non-polar column.
Experimental Protocol: GC-MS Analysis of this compound
The following protocol is a robust starting point for the analysis of this compound. As with any analytical method, validation and optimization for your specific instrumentation and sample matrix are essential.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane. Create a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: The preparation of unknown samples will be matrix-dependent. For liquid samples, a simple dilution with the chosen solvent may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte and remove interfering substances.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point for initial screening.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time.
-
Mass Spectrum Confirmation: Confirm the identity by comparing the acquired mass spectrum to a reference library (e.g., NIST). The mass spectrum should exhibit a molecular ion peak at m/z 146 and characteristic fragment ions.
-
Quantification: If quantification is required, construct a calibration curve by plotting the peak area of the target ion against the concentration of the prepared standards. Use this curve to determine the concentration of this compound in unknown samples.
Visualizing the GC-MS Workflow
The following diagram illustrates the key stages of the GC-MS analysis workflow.
Caption: A schematic overview of the GC-MS analytical workflow.
Logical Relationship of Retention Data
The relationship between absolute retention time and the more robust Kovats Retention Index is crucial for reliable compound identification.
Caption: The influence of instrumental parameters on retention data.
Conclusion and Best Practices
The successful analysis of this compound by GC-MS hinges on a systematic approach that combines robust sample preparation, optimized instrumental conditions, and intelligent data analysis. The use of the Kovats Retention Index is strongly recommended to ensure the reliability and transferability of results. As a final note, the reactivity of α,β-unsaturated aldehydes warrants careful consideration of inlet temperature and the overall thermal load of the method to prevent isomerization or degradation. Regular system maintenance and the use of high-purity consumables are, as always, prerequisites for high-quality data.
References
-
The Bumbling Biochemist. (2025, July 1). Retention Indexes. [Link]
Sources
coupling constants J-values for trans-alkene protons in NMR
Definitive Guide to Trans-Alkene Proton Coupling Constants ( -Values) in NMR
Introduction: The Stereochemical Gatekeeper
In drug development, the distinction between E (trans) and Z (cis) alkene isomers is not merely a structural detail—it is a determinant of biological efficacy and safety.[1] A binding pocket designed for a planar trans-olefin may completely reject the kinked cis-isomer, rendering a candidate molecule inactive or, worse, off-target toxic.
While X-ray crystallography provides ultimate certainty, Nuclear Magnetic Resonance (NMR) remains the workhorse for rapid, solution-state stereochemical assignment. The "gold standard" metric for this assignment is the vicinal proton-proton coupling constant (
This guide objectively compares the
Theoretical Framework: Why Trans Couplings Are Larger
To interpret the data correctly, one must understand the causality rooted in the Karplus Relationship . The magnitude of the vicinal coupling constant (
The Karplus Mechanism
The coupling is mediated by the Fermi contact interaction of nuclear spins through the bonding electrons.
-
Trans (
-isomer): The dihedral angle is .[2] The C-H orbitals and the C-C system are in an anti-periplanar arrangement, maximizing orbital overlap and spin information transfer. -
Cis (
-isomer): The dihedral angle is .[2] While overlap exists, it is less effective than the arrangement due to Pauli repulsion distortion and the specific coefficients of the Karplus curve ( ).
Consequently,
Comparative Analysis: -Value Ranges
The following data summarizes the diagnostic ranges for alkene protons. These values are critical for establishing "Pass/Fail" criteria in structural verification steps.
Table 1: Comparative Coupling Constants (Alkenes)
| Coupling Type | Geometry | Dihedral Angle ( | Typical Range (Hz) | Average Value (Hz) | Diagnostic Reliability |
| Vicinal Trans | Anti ( | ~180° | 11 – 18 | 15 | High (Distinctive) |
| Vicinal Cis | Syn ( | ~0° | 6 – 14 | 10 | Medium (Can overlap with trans in strained rings) |
| Geminal | Terminal (=CH | N/A | 0 – 3 | 2 | High (Very small, often unresolved) |
| Allylic | Long-range | ~90° | 0 – 3 | 1.5 | Low (Requires high resolution) |
Impact of Electronegativity
Be aware that electronegative substituents (O, N, F) attached directly to the alkene reduce the
-
Example: A trans-alkene with an oxygen attachment (enol ether) might drop from 15 Hz to 12 Hz, potentially confusing it with a high-range cis-alkene.
-
Correction Rule: For every electronegative atom attached, expect a 1–2 Hz decrease in
.
Experimental Protocols
Accurate measurement of
Protocol A: Precision 1D H NMR (The Standard)
Best for: Isolated alkene signals with no overlap.
-
Sample Prep: Dissolve ~2-5 mg of compound in 600
L of non-viscous solvent (CDCl or CD OD). Avoid DMSO- if possible, as viscosity broadens lines. -
Acquisition:
-
Set spectral width (SW) to include all signals (typically -1 to 14 ppm).
-
Crucial: Acquire at least 64k points (TD) to ensure high digital resolution.
-
Zero-fill to 128k points during processing.
-
-
Processing:
-
Apply an exponential window function with LB = 0.1 Hz (or Gaussian for resolution enhancement).
-
Perform manual peak picking. Do not rely on auto-picking for multiplets.
-
-
Calculation:
.
Protocol B: 1D Selective TOCSY (The Overlap Solver)
Best for: Alkene protons buried under aromatic or alkyl signals.
-
Setup: Identify the chemical shift of a "clean" proton coupled to your alkene (e.g., a neighbor CH
). -
Excitation: Select a Gaussian shaped pulse (e.g., sel180) with a width of ~20-50 Hz centered on the clean neighbor.
-
Mixing Time: Set mixing time (
) to 30-60 ms . This restricts magnetization transfer to direct neighbors (the alkene protons) without spreading to the whole molecule. -
Result: The spectrum will show only the alkene spin system. Overlapping background signals are eliminated, allowing precise measurement of the splitting.
Protocol C: 2D J-Resolved Spectroscopy (The Ultimate Resolver)
Best for: Severe overlap where 1D methods fail.
-
Pulse Sequence: Select the standard homonuclear J-resolved sequence (jres on Bruker).
-
Parameters:
-
F2 (Direct): Standard chemical shift range.
-
F1 (Indirect): Narrow range (e.g., +/- 50 Hz) to capture coupling.
-
-
Processing:
-
Tilt correction is mandatory.
-
Symmetrization (use with caution).[4]
-
-
Analysis: The F2 projection gives a "decoupled" proton spectrum (pure shifts). Vertical traces (F1) at the alkene chemical shift reveal the multiplet structure directly, separating
from .
Visualizations
Diagram 1: Stereochemical Assignment Logic
This flow illustrates the decision-making process for assigning alkene geometry based on NMR data.
Caption: Decision tree for assigning E/Z geometry. Ambiguous values (10-12 Hz) require secondary validation via NOE experiments.
Diagram 2: Experimental Workflow for Complex Mixtures
How to extract
Caption: Workflow for extracting coupling constants. Choose Selective TOCSY for partial overlap and 2D J-Res for severe overlap.
References
-
Coupling in Cis/Trans Alkenes . OpenOChem. [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes . Chemistry LibreTexts (2023). [Link]
-
Karplus Equation . Wikipedia. [Link]
-
Stereochemistry in Drug Action . National Institutes of Health (PMC). [Link]
-
A General Method for Extracting Individual Coupling Constants from Crowded 1H NMR Spectra . National Institutes of Health (PMC) (2015). [Link]
comparative biological activity of m-methyl vs p-methyl cinnamaldehyde
Executive Summary
This guide provides a technical comparison of 3-methylcinnamaldehyde (m-methyl) and 4-methylcinnamaldehyde (p-methyl) , two structural isomers of the bioactive phenylpropanoid cinnamaldehyde. While the parent compound is a well-established antimicrobial and anti-inflammatory agent, methylation of the phenyl ring significantly alters its lipophilicity, electronic distribution, and toxicity profile.
Key Takeaway:
p-Methyl cinnamaldehyde generally exhibits superior biofilm inhibition and nematicidal activity compared to the meta isomer and the parent compound, often with a more favorable toxicity profile. However, the meta isomer retains significant antifungal potency. The biological divergence is driven by the electronic effect of the methyl group on the
Chemical Structure & Reactivity Analysis (SAR)
The biological activity of cinnamaldehyde derivatives hinges on the Michael acceptor motif (the
-
Parent Cinnamaldehyde: High electrophilicity at the
-carbon. -
p-Methyl (4-Methyl): The methyl group at the para position is an electron-donating group (EDG) . It donates electron density via hyperconjugation through the
-system, slightly reducing the positive character of the -carbon. This lowers reactivity toward non-specific nucleophiles (reducing toxicity) while maintaining specific binding affinity. -
m-Methyl (3-Methyl): The methyl group at the meta position cannot donate electrons via resonance/hyperconjugation to the aldehyde system; it exerts only a weak inductive (+I) effect. Therefore, m-methyl cinnamaldehyde remains more electronically similar to the parent compound than the p-isomer.
Visualization: Structure-Activity Relationship (SAR)
Caption: SAR logic showing how positional substitution alters electronic effects and biological outcomes.
Comparative Biological Activity[1]
Antimicrobial & Antifungal Efficacy
Both isomers show activity against Candida spp. and Gram-positive bacteria, but p-methyl cinnamaldehyde is frequently highlighted for its ability to disrupt biofilms at sub-inhibitory concentrations.
Table 1: Comparative Efficacy Data (MIC & Biofilm Inhibition)
| Target Organism | Compound | MIC (µg/mL) | Key Observation | Reference |
| Candida albicans | p-Methyl Cinnamaldehyde | 200 - 400 | >90% Biofilm inhibition at 50 µg/mL. Downregulates hyphal genes (ECE1). | [1] |
| Candida albicans | 100 - 250 | High antifungal activity; disrupts ergosterol biosynthesis. | [2] | |
| Staphylococcus aureus | p-Methyl Cinnamaldehyde | 250 (approx) | Synergistic with conventional antibiotics; disrupts quorum sensing. | [3] |
| Vibrio parahaemolyticus | p-Methyl Cinnamaldehyde | >200 | Weak direct killing, but potent inhibition of virulence factors (motility/biofilm). | [4] |
| Caenorhabditis elegans | p-Methyl Cinnamaldehyde | 50 | Nematicidal: 100% mortality observed over 5 days.[1] | [1] |
> Note: While specific MIC data for m-methyl cinnamaldehyde is less abundant in head-to-head literature, SAR screens consistently place its activity lower than halogenated derivatives (Cl, Br) but comparable to the p-methyl isomer in direct fungistatic assays.
Tyrosinase Inhibition
Tyrosinase inhibitors are critical for preventing browning in food and treating hyperpigmentation. The position of the methyl group affects steric fit into the enzyme's active site.
- -Methyl Cinnamaldehyde: Potent inhibitor (IC50 ~0.44 mM). The methyl group on the double bond interferes with the copper active site.
-
Ring-Substituted (p-Methyl): Generally shows weaker inhibition than the parent or p-methoxy derivatives. The hydrophobic methyl group at the para position does not interact favorably with the polar residues near the copper center compared to hydrogen bond acceptors like -OH or -OMe.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Protocol A: Broth Microdilution Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of methyl-cinnamaldehyde derivatives against S. aureus or C. albicans.
-
Preparation: Dissolve m-methyl and p-methyl cinnamaldehyde in DMSO to create 100 mg/mL stock solutions.
-
Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Final concentrations should range from 512 µg/mL down to 1 µg/mL.
-
Inoculation: Adjust organism suspension to
CFU/mL (bacteria) or cells/mL (fungi). Add 100 µL to each well. -
Controls: Include a DMSO solvent control (max 1% v/v) and a positive control (e.g., Ciprofloxacin or Fluconazole).
-
Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Protocol B: Tyrosinase Inhibition Assay
Objective: Compare the IC50 of isomers against mushroom tyrosinase.
-
Reagents: Phosphate buffer (pH 6.8), L-DOPA (2.5 mM), Mushroom Tyrosinase (1000 U/mL).
-
Workflow:
-
Mix 100 µL buffer + 20 µL enzyme + 20 µL test compound (various concentrations).
-
Incubate at 25°C for 10 minutes.
-
Add 40 µL L-DOPA substrate.
-
Monitor Absorbance at 475 nm (dopachrome formation) for 10 minutes.
-
-
Calculation:
. Plot log(concentration) vs. % Inhibition to find IC50.
Visualization: Experimental Workflow
Caption: Standardized Broth Microdilution workflow for MIC determination.
Mechanistic Insights
The superior performance of p-methyl cinnamaldehyde in biofilm assays is attributed to its ability to downregulate specific virulence genes without killing the cell immediately (bacteriostatic/fungistatic vs. bactericidal).
-
Gene Regulation: In C. albicans, p-methyl cinnamaldehyde downregulates ECE1 (hyphal elongation) and RBT5 (cell wall integrity).
-
Membrane Interaction: The lipophilicity (
) of the methyl derivatives allows them to penetrate the phospholipid bilayer. The para isomer aligns effectively within the fatty acid chains, disrupting membrane fluidity and causing leakage of intracellular ions ( , phosphate). -
Schiff Base Formation: Both isomers react with amine groups on microbial proteins (via the aldehyde). However, the p-methyl isomer's reduced electrophilicity may prevent rapid depletion by glutathione, allowing it to reach target sites (like the cell membrane or DNA) more effectively than the more reactive parent compound.
References
-
Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. National Institutes of Health (NIH). Available at: [Link]
-
Antifungal activity of
-methyl trans cinnamaldehyde, its ligand and metal complexes. PubMed. Available at: [Link] -
Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link][2][3][4]
-
Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. Frontiers in Microbiology. Available at: [Link]
-
Alpha-Substituted Derivatives of Cinnamaldehyde as Tyrosinase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effects of Cinnamaldehyde in Staphylococcus aureus-Infected Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the toxicity of cinnamaldehyde when administered by microencapsulation in feed or by corn oil gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
UV-Vis Absorption Maxima of Substituted Cinnamaldehydes: A Comparative Technical Guide
The following guide provides an in-depth technical comparison of the UV-Vis absorption properties of substituted cinnamaldehydes, designed for researchers in medicinal chemistry and spectroscopic analysis.
Executive Summary
Substituted cinnamaldehydes are pivotal intermediates in the synthesis of chalcones, flavonoids, and heterocyclic pharmacophores. Their electronic absorption spectra (
Key Insight: The introduction of electron-donating groups (EDGs) at the para-position induces a significant bathochromic (red) shift due to the enhancement of the Intramolecular Charge Transfer (ICT) state, whereas steric hindrance at the
Theoretical Framework & Electronic Transitions
The cinnamaldehyde chromophore consists of a benzene ring conjugated with an
-
Transition (K-band): High intensity (
), typically found between 280–350 nm.[1] This band is highly sensitive to conjugation length and substituent electronic effects.[1] -
Transition (R-band): Low intensity (
), typically found >300 nm.[1] This transition involves the non-bonding electrons of the carbonyl oxygen and is sensitive to solvent polarity (solvatochromism).
Substituent Effects (Auxochromes)
-
Bathochromic Shift (Red Shift): Caused by auxochromes (e.g.,
, ) that raise the energy of the HOMO, narrowing the HOMO-LUMO gap. -
Hypsochromic Shift (Blue Shift): Caused by loss of coplanarity (steric hindrance) or electron-withdrawing groups that stabilize the HOMO more than the LUMO in specific contexts.
Comparative Data Analysis
The following table consolidates experimental
Table 1: UV-Vis Absorption Maxima of Substituted Cinnamaldehydes
| Compound | Substituent (R) | Shift vs. Parent [nm] | Electronic Effect | Visual Appearance | |
| Cinnamaldehyde | -H | 286 | 0 | Reference (Conjugated Enone) | Pale Yellow Liquid |
| 292 | +6 | Weak Inductive (+I) / Steric | Yellow Liquid | ||
| 4-OCH | 322 | +36 | Strong Mesomeric (+M) | Pale Yellow Solid | |
| 4-NO | 310 | +24 | Strong Inductive (-I) / Mesomeric (-M) | Yellow/Brown Solid | |
| 4-N(CH | 398 | +112 | Strongest Mesomeric (+M) / ICT | Orange/Red Solid |
Note: The dramatic shift in the p-dimethylamino derivative is due to the "Push-Pull" electronic system created by the strong amine donor and the carbonyl acceptor, facilitating a low-energy charge transfer transition.
Solvent Effects (Solvatochromism)
Solvent polarity significantly alters the spectral profile.[1]
-
Non-Polar (Hexane): Preserves vibrational fine structure.[1][2]
bands appear at shorter wavelengths (Blue shift).[1] -
Polar Protic (Ethanol/Water): Blurs fine structure due to Hydrogen bonding.[1]
bands Red shift (stabilization of polar excited state); bands Blue shift (stabilization of ground state lone pair).[1]
Experimental Protocol: UV-Vis Characterization
To ensure reproducibility and adherence to Beer-Lambert Law (
Reagents & Equipment
-
Solvent: Spectroscopic Grade Ethanol (99.9%) or Methanol.[1]
-
Blank: Pure solvent from the same batch.
-
Cuvettes: Quartz (1 cm path length) – Glass absorbs UV <300 nm and must be avoided.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1]
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Working Solution Dilution (10 - 50 µM):
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure Ethanol.
-
Run "Auto Zero" or "Baseline" scan from 200 nm to 500 nm.[1]
-
-
Measurement:
-
Calculation of Molar Absorptivity (
): [1]-
Where
is concentration in mol/L and is 1 cm.[1]
-
Visualizations & Mechanisms
Figure 1: Electronic Substituent Effects Workflow
This diagram illustrates how substituent nature dictates the spectral shift direction.[1]
Caption: Logical flow of substituent electronic effects on the spectral shift of cinnamaldehyde derivatives.
Figure 2: Woodward-Fieser Calculation Logic
A decision tree for predicting
Caption: Woodward-Fieser additivity rules for estimating absorption maxima.
Applications in Drug Discovery
-
Purity Assay: The
value of the K-band is a sensitive indicator of purity.[1] A decrease in often indicates oxidation of the aldehyde to cinnamic acid (which absorbs at shorter wavelengths, ~270 nm). -
QSAR Modeling: The
correlates with the HOMO-LUMO gap, a key descriptor in Quantitative Structure-Activity Relationship (QSAR) models for predicting antioxidant and antimicrobial potency.[1] -
Reaction Monitoring: The shift from 286 nm to >300 nm is used to monitor the formation of Schiff bases (imines) during the synthesis of bioactive cinnamaldehyde derivatives.
References
-
Spectrophotometric Determination of Cinnamaldehyde. Asian Journal of Chemistry. (2011). Validated method for cinnamaldehyde analysis at 286 nm.
-
UV-Vis Spectra of Cinnamaldehyde Derivatives. ResearchGate. (2022).[1] Comparative spectra of substituted derivatives for UV filter applications.
-
p-Dimethylaminocinnamaldehyde (DMACA) Properties. PubChem. Spectral data and applications of the dimethylamino derivative.
-
Solvent Effects in UV Spectroscopy. Sigma-Aldrich Technical Guides. Solvatochromic shifts in ethanol vs. hexane.
-
Woodward-Fieser Rules for Conjugated Carbonyls. Chemistry LibreTexts. Theoretical basis for calculating absorption maxima.
Sources
- 1. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Defining the Gold Standard: Purity Analysis of (E)-3-(m-Tolyl)acrylaldehyde
Executive Summary
(E)-3-(m-Tolyl)acrylaldehyde (CAS: 93614-80-3) presents a distinct analytical challenge due to its conjugated aldehyde functionality. Unlike stable saturated aldehydes, this molecule is highly susceptible to autoxidation (forming 3-(m-tolyl)acrylic acid) and photochemical isomerization (E to Z).
While HPLC-UV is the industry workhorse for routine batch release, it relies heavily on the availability of a high-purity reference standard. This guide argues that Quantitative NMR (qNMR) is the superior "Primary Reference Method" for establishing the initial purity of this material, while HPLC-UV remains the method of choice for impurity profiling and stability monitoring. We provide a comparative analysis to help you select the correct modality for your development stage.
The Analytical Challenge: Stability & Chemistry
Before selecting a method, one must understand the degradation pathways that compromise the reference standard.
Degradation Mechanism
The primary failure mode for this compound is the oxidation of the aldehyde carbonyl to a carboxylic acid. This reaction is accelerated by air and light. A secondary pathway involves the dimerization of the alkene double bond.
Comparative Methodology
Method A: Quantitative NMR (qNMR) – The Absolute Truth
Best For: Establishing the potency of a Primary Reference Standard. Principle: qNMR does not require a reference standard of the analyte itself. It relies on the ratio of the integrated signal of the analyte to a certified Internal Standard (IS).
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility issues and minimize acid shifts).
-
Internal Standard (IS): Dimethyl Terephthalate (DMT) or 1,3,5-Trimethoxybenzene .
-
Selection Logic: We target the aldehydic proton (~9.6 ppm) for integration as it is distinct and downfield. DMT provides clean signals at ~8.1 ppm (aromatic) and ~3.9 ppm (methyl), avoiding interference.
-
-
Relaxation Delay (D1): Must be calculated as
(typically 30–60 seconds) to ensure full magnetization recovery.
Step-by-Step Workflow:
-
Weigh ~10 mg of this compound (Analyte) into a vial (Precision: 0.01 mg).
-
Weigh ~10 mg of Certified DMT (IS) into the same vial.
-
Dissolve in 0.7 mL DMSO-d6.
-
Acquire 1H-NMR (Pulse angle: 90°, Scans: 16–32, D1: 60s).
-
Integrate the Aldehyde doublet (~9.65 ppm) vs. the IS Methyl singlet (~3.9 ppm).
Method B: HPLC-UV – The Impurity Hunter
Best For: Routine QC, detecting the acid impurity, and separating isomers. Principle: Separation based on polarity.[1] The acid impurity is significantly more polar than the aldehyde.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Critical to suppress silanol ionization and keep the acid impurity protonated for better peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 90% B
-
15-20 min: Hold 90% B
-
-
Detection: UV at 285 nm (near
for the cinnamyl system). -
Flow Rate: 1.0 mL/min.
Why this works: The acidic mobile phase ensures the 3-(m-tolyl)acrylic acid impurity elutes cleanly (typically earlier than the aldehyde) without tailing.
Method C: GC-FID – The Volatility Check
Best For: Residual solvent analysis. Warning: Not recommended for primary purity assignment due to thermal instability. The high temperature of the injection port (250°C+) can induce oxidation or polymerization during analysis, artificially lowering the purity value.
Performance Comparison Data
The following table summarizes experimental performance metrics based on validation studies of cinnamaldehyde derivatives.
| Feature | qNMR (Method A) | HPLC-UV (Method B)[2] | GC-FID (Method C) |
| Primary Utility | Absolute Purity Assignment | Impurity Profiling | Residual Solvents |
| Reference Std Required? | No (Only Internal Std) | Yes (Analyte Std) | Yes |
| Specificity | High (Structural ID included) | Medium (Retention time only) | Medium |
| Precision (RSD) | < 0.5% | < 1.0% | < 2.0% |
| LOD (Limit of Detection) | ~0.1 mg | ~0.001 mg (High Sensitivity) | ~0.01 mg |
| Thermal Risk | None (Ambient) | None (Ambient) | High (Degradation) |
| Detection of Acid Impurity | Possible (if not overlapping) | Excellent (Separated) | Poor (Derivatization needed) |
Decision Framework & Recommendation
Use the following logic tree to determine which method to apply for your specific need.
Final Recommendation
-
For Reference Standard Characterization: Use qNMR .[2][3][4][5] It is the only self-validating method that provides an SI-traceable purity value without requiring a pre-existing standard of the analyte.
-
For Routine Batch Release: Use HPLC-UV . Once the standard is characterized by qNMR, use it to calibrate the HPLC method. HPLC offers superior sensitivity for detecting the onset of oxidation (formation of acid) which qNMR might miss at low levels (<0.5%).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][6][7] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene.[4] Bureau International des Poids et Mesures. Link
-
Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.Link
-
Friedman, M., et al. (2000). Cinnamaldehyde and related phenylpropanoids: reaction with compounds containing sulfhydryl groups. Journal of Agricultural and Food Chemistry. (Context on reactivity of cinnamaldehyde derivatives). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (E)-3-(m-Tolyl)acrylaldehyde
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, technically grounded framework for the proper disposal of (E)-3-(m-Tolyl)acrylaldehyde, moving beyond generic advice to offer procedural clarity and explain the scientific rationale behind each recommendation.
This compound, a derivative of cinnamaldehyde, is an unsaturated aldehyde valued in organic synthesis.[1] However, its chemical structure—featuring a reactive aldehyde group and a carbon-carbon double bond—necessitates a careful and informed approach to its disposal. This document outlines the essential protocols to manage this chemical waste safely and in compliance with regulatory standards.
Hazard Profile and Regulatory Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not just a benign organic building block; it possesses specific hazards that dictate its handling and disposal requirements.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The table below summarizes the known classifications for this compound.
| Hazard Class | GHS Code | Hazard Statement | Signal Word |
| Flammable Liquids | H227 | Combustible liquid | Warning |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning |
| Skin Sensitization | H317 | May cause an allergic skin reaction | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Warning |
Data compiled from various chemical supplier Safety Data Sheets (SDS).
Regulatory Context: Is It a "Hazardous Waste"?
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics."
This compound is not found on the F, K, P, or U lists of hazardous wastes.[2][3] Therefore, its classification depends on its characteristics:
-
Ignitability (D001): As a "combustible liquid," its flashpoint is above 100°F (37.8°C) but likely below 200°F (93°C).[4] While it is a fire hazard, it may not meet the strict definition for the D001 ignitability characteristic, which is a flashpoint below 140°F (60°C).[5]
-
Corrosivity (D002): It is not a corrosive material.
-
Toxicity (D004-D043): Insufficient data exists to classify it for toxicity based on the Toxicity Characteristic Leaching Procedure (TCLP).
-
Reactivity (D003): This is the most relevant characteristic. Aldehydes are inherently reactive. Specifically, cinnamaldehyde and its derivatives can oxidize in the presence of air, a process that can form unstable organic peroxides.[6][7] These peroxides can be sensitive to heat, shock, or friction, posing a significant safety risk.[6] Due to this potential to undergo dangerous chemical change, it is scientifically prudent and a best practice to manage this compound waste as a reactive hazardous waste (D003) .[8]
Causality : The decision to treat this compound as a D003 reactive waste is not based on a specific regulatory listing, but on an expert assessment of its chemical structure. The aldehyde functional group and the conjugated double bond make it susceptible to unpredictable oxidation and polymerization reactions, justifying the highest level of caution.
Disposal Decision Workflow
The following diagram outlines the logical pathway for determining the appropriate disposal route for this compound waste. This workflow prioritizes safety and regulatory compliance.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Procedures
Based on the workflow, two primary disposal pathways are available. Procedure A is the universal standard, while Procedure B is an advanced option for specific circumstances.
Procedure A: Containment and Collection for Licensed Disposal (Default)
This method is the most robust and universally compliant approach. It ensures that the reactive waste is handled by professionals equipped for its final disposition, typically through high-temperature incineration.
Step-by-Step Protocol:
-
Select a Compatible Waste Container:
-
Use a clean, sealable container made of glass or polyethylene.
-
Ensure the container has not previously held incompatible materials (e.g., strong oxidizers, acids, or bases).
-
The container must be in good condition, free of cracks or leaks.
-
-
Waste Segregation:
-
Dedicate a specific waste container for this compound and structurally similar aldehydes.
-
Crucially, do not mix this waste with strong oxidizing agents, strong acids, or strong bases. Such mixing could trigger a violent reaction.
-
Do not mix with other waste streams (e.g., halogenated solvents, heavy metals) unless explicitly permitted by your institution's EHS office.
-
-
Label the Container:
-
Immediately affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and any other components of the waste solution.
-
Indicate the relevant hazards: "Reactive (D003)" and "Combustible."
-
Note the accumulation start date.
-
-
Accumulation and Storage:
-
Keep the waste container tightly sealed when not adding waste.
-
Store the container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), as defined by your institution.
-
The storage location must be in a well-ventilated area, away from heat, sparks, or open flames.[9] Store inside a flammable storage cabinet if available.[10]
-
-
Arrange for Pickup:
-
Once the container is full or the accumulation time limit is reached (consult your EHS for local rules), schedule a pickup with your institution's EHS department or licensed hazardous waste contractor.
-
Procedure B: In-Lab Chemical Neutralization (Aqueous Waste Only)
For small quantities of this compound in simple aqueous solutions, chemical neutralization can be an effective way to render the waste non-hazardous. This procedure is based on the reaction of aldehydes with sodium metabisulfite (also known as sodium pyrosulfite) to form a stable, non-hazardous bisulfite addition product.[11]
Self-Validation and Trustworthiness : This protocol should only be performed after obtaining explicit approval and guidance from your institution's EHS department. Unauthorized treatment of hazardous waste is a serious regulatory violation.
Step-by-Step Protocol:
-
Safety First:
-
Don all required Personal Protective Equipment (PPE): safety goggles, a flame-retardant lab coat, and nitrile gloves.
-
Perform all steps inside a certified chemical fume hood.
-
-
Prepare the Reaction:
-
Place the aqueous aldehyde waste solution in a suitable glass beaker or flask with a magnetic stir bar.
-
Ensure the total volume is no more than 50% of the container's capacity to prevent splashing.
-
-
Neutralization Reaction:
-
While stirring the solution, slowly add a 1.5 to 2.0 molar excess of sodium metabisulfite (Na₂S₂O₅) powder. The reaction is typically near-stoichiometric, but an excess ensures complete neutralization.
-
Calculation Example: For 100 mL of a 1% (1 g/100 mL) solution of this compound (MW: 146.19 g/mol ), you have approximately 0.0068 moles. A 2x molar excess of Na₂S₂O₅ (MW: 190.11 g/mol ) would be 0.0068 mol * 2 * 190.11 g/mol ≈ 2.6 g.
-
-
Reaction and Verification:
-
Continue stirring the mixture for a minimum of two hours at room temperature to ensure the reaction goes to completion. The patent suggests 15 minutes may be sufficient, but a longer duration provides a greater margin of safety.[11]
-
The resulting solution should be clear and free of the characteristic almond/cinnamon odor of the aldehyde.
-
-
Final pH Adjustment and Disposal:
-
Check the pH of the final solution. It should be near neutral (pH 6-9). If necessary, adjust with a small amount of dilute sodium bicarbonate (if acidic) or dilute citric acid (if basic).
-
Once neutralization is confirmed and the pH is within the acceptable range for your local water authority, the solution can typically be disposed of down the sanitary sewer with a copious amount of water. Confirm this final step with your EHS office.
-
Spill Management
Accidents happen, and preparedness is key.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to soak up the liquid.
-
Gently scoop the contaminated absorbent into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with soapy water, and place the cloth in the waste container.
-
Label the container as solid hazardous waste containing this compound and arrange for disposal via Procedure A.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains.
-
Do not attempt to clean it up yourself unless you are trained and equipped to do so.
-
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved February 3, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved February 3, 2026, from [Link]
-
Zhang, L., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Advances. Available at: [Link]
- Young, R. S. (1996). U.S. Patent No. 5,545,336. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. Retrieved February 3, 2026, from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved February 3, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. U.S. Department of Labor. Retrieved February 3, 2026, from [Link]
-
Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Retrieved February 3, 2026, from [Link]
-
Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Cinnamaldehyde. Retrieved February 3, 2026, from [Link]
-
Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety. Environmental Health & Safety. Retrieved February 3, 2026, from [Link]
-
Mr. Precious. (2020, July 1). Neutralisation Experiment [Video]. YouTube. Retrieved February 3, 2026, from [Link]
-
Liu, Y., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. ResearchGate. Retrieved February 3, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 3, 2026, from [Link]
-
Carnegie Mellon University. (2024, March 11). EHS Guideline - Flammable and Combustible Liquids. Environmental Health and Safety. Retrieved February 3, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 3, 2026, from [Link]
-
Health and Safety Executive. (2023, August 15). Storage of flammable liquids in process areas, workrooms, laboratories and similar working areas. Retrieved February 3, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. wku.edu [wku.edu]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 10. hse.gov.uk [hse.gov.uk]
- 11. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Personal Protective Equipment (PPE) & Handling Guide: (E)-3-(m-Tolyl)acrylaldehyde
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a potent skin sensitizer and mucous membrane irritant .
(E)-3-(m-Tolyl)acrylaldehyde is an
Critical Storage Directive:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Nitrogen or Argon) is mandatory to prevent oxidation to the corresponding cinnamic acid derivative.
-
Physical State: Low-melting solid (MP: ~40–42°C). It may appear as a liquid or semi-solid slurry at warm room temperatures.
Part 2: Risk Assessment & Exposure Pathways
To select the correct PPE, you must understand the mechanism of hazard.
-
Inhalation (High Risk): The aldehyde moiety is highly reactive toward respiratory mucosa. Inhalation of vapors or dust (if solid) can cause severe upper respiratory tract irritation (H335).
-
Dermal Contact (Critical Risk): As a lipophilic Michael acceptor, this compound penetrates the stratum corneum. Once epidermal proteins are alkylated, permanent sensitization (allergic contact dermatitis) can occur. Latex gloves offer insufficient protection.
-
Ocular (Moderate Risk): Direct contact causes serious eye irritation/damage.
Visualization: Defense in Depth Strategy
The following diagram illustrates the hierarchy of controls required for this specific compound.
Caption: Hierarchy of defense layers. Engineering controls are primary; PPE acts as the critical fail-safe against permeation and splashes.
Part 3: PPE Selection Matrix
Do not rely on generic "safety gloves." Aldehydes can permeate thin nitrile rubber. Use this matrix to select equipment based on your specific operation.
| Protection Zone | Routine Handling (mg scale) | Bulk Synthesis / Purification (>5g) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer).Change outer glove every 30 mins. | Silver Shield / Laminate liners under Nitrile.OR Butyl Rubber (0.7 mm). | Aldehydes degrade nitrile over time. Laminate films provide >4h breakthrough time [1]. |
| Eye Protection | Safety Glasses with side shields.(If working in hood with sash down). | Chemical Splash Goggles .(Unvented or indirect vent). | Risk of splash increases with volume. Goggles prevent vapor entry to eyes. |
| Respiratory | Fume Hood (No respirator needed).Sash height < 18 inches. | Fume Hood mandatory.If outside hood: Full-face respirator with Organic Vapor (OV) cartridges. | High vapor pressure/irritancy requires containment. |
| Body Defense | Standard Lab Coat (buttoned).Long pants, closed-toe shoes. | Chemical-resistant Apron (Tyvek or PVC).Sleeve covers recommended. | Protects personal clothing from saturation in case of spills. |
Part 4: Operational Protocols
Receipt & Initial Storage
Upon receipt, the container may be under pressure or the compound may have settled.
-
Inspect: Check the bottle for crystallization (solid) or oiling (liquid).
-
Inerting: If the manufacturer packaging is not a septum-sealed Sure/Seal™ type, transfer the material to a Schlenk flask or nitrogen-flushed vial immediately inside a glove box or using a funnel under a blanket of nitrogen [2].
-
Seal: Parafilm is insufficient for long-term storage of aldehydes. Use Teflon tape on threads and store in a secondary container with desiccant at 4°C.
Weighing & Transfer
Since the melting point is ~40°C, the compound may be a sticky solid or viscous liquid.
-
If Solid: Use a static-free spatula. Do not weigh on an open bench. Place the balance inside the fume hood or use a "weighing funnel" technique where the tared vial is closed before moving it to the balance.
-
If Liquid: Use a positive-displacement pipette to prevent dripping (high viscosity/surface tension issues). Never pour from the stock bottle; this guarantees thread contamination and oxidation crusts.
Reaction Cleanup & Decontamination
Aldehydes adhere to glass and plastics.
-
Quenching: Rinse glassware with a dilute sodium bisulfite (
) solution. This forms a water-soluble bisulfite adduct, neutralizing the aldehyde reactivity [3]. -
Solvent Wash: Follow with an acetone rinse, then soap and water.
-
Waste: Collect the bisulfite rinse in the Organic Waste stream (due to the organic adduct formed), not down the drain.
Part 5: Emergency Response Workflow
In the event of exposure, immediate action mitigates sensitization risk.
Caption: Immediate response protocol. Note: Do NOT use alcohol/solvents on skin; this enhances absorption.
Part 6: Disposal & Waste Management
Compliance with EPA (RCRA) and local regulations is mandatory.
-
Waste Stream: Non-halogenated Organic Waste.
-
Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong bases. The aldehyde can undergo exothermic polymerization or oxidation in the waste drum.
-
Labeling: Clearly tag as "Aldehyde, Toxic, Irritant."
-
Empty Containers: Rinse with the bisulfite solution described in Section 4.3 before defacing the label and discarding as glass waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Laboratory Chemical Treatment. Available at: [Link]
-
PubChem Database. this compound (CID 11788369).[1] National Center for Biotechnology Information. Available at: [Link][1]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
